Product packaging for Magnesium orthosilicate(Cat. No.:CAS No. 10034-94-3)

Magnesium orthosilicate

Cat. No.: B159818
CAS No.: 10034-94-3
M. Wt: 140.69 g/mol
InChI Key: HCWCAKKEBCNQJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Magnesium orthosilicate, with the chemical formula Mg₂SiO₄ and often referred to by its mineral name forsterite, is the magnesium-rich end-member of the olivine mineral group . This compound is characterized by a high melting point of 1890 °C, making it an excellent material for high-temperature applications . It possesses a low electrical conductivity and attractive dielectric properties, including an ultra-high quality factor (Q·f = 270,000 GHz) and a low relative permittivity (εr = 6.8), which are crucial for minimizing signal loss in electronic applications . In industrial and materials research , this compound is a key component in advanced ceramics and refractories, particularly for critical stages in the iron and steel industry due to its exceptional thermal stability and insulation at high temperatures . Its coefficient of thermal expansion closely matches that of zirconia, and when doped with iron oxide, it serves as a suitable partner for zirconia in laser brazing processes . Furthermore, its high thermal stability and matching thermal expansion coefficient make it a material of interest for components in solid oxide fuel cells . Its low dielectric losses also render it ideal for substrate materials in microwave integrated circuits (MIC) and millimetre-wave communication technologies . In the biomedical field , research has shown that this compound ceramic exhibits good biocompatibility, supporting high proliferation of osteoblasts (bone-forming cells) without cytotoxic effects . Studies indicate it has superior fracture toughness compared to calcium phosphate ceramics like hydroxyapatite, leading to its investigation in composites for bone implants and as a scaffold material for tissue engineering . The presence of silicon, an element known to be essential in skeletal development, adds to its biological relevance . Additional research applications include its use as a tunable laser material when doped with chromium (Cr:Mg₂SiO₄), with potential uses in biological imaging, nonlinear laser microscopy, and optical communications . In geosciences, its study is paramount for modeling the composition and dynamics of the Earth's upper mantle, where it is a primary component . Producing phase-pure this compound can be challenging, often requiring heat treatment at temperatures between 1200 °C and 1600 °C . Our product is synthesized to achieve high purity, which is critical for its performance, as the presence of secondary phases like enstatite (MgSiO₃) can be detrimental to its high-temperature properties and degrade its quality factor . Attention: This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Mg2O4Si B159818 Magnesium orthosilicate CAS No. 10034-94-3

Properties

CAS No.

10034-94-3

Molecular Formula

Mg2O4Si

Molecular Weight

140.69 g/mol

IUPAC Name

dimagnesium;silicate

InChI

InChI=1S/2Mg.O4Si/c;;1-5(2,3)4/q2*+2;-4

InChI Key

HCWCAKKEBCNQJP-UHFFFAOYSA-N

SMILES

[O-][Si]([O-])([O-])[O-].[Mg+2].[Mg+2]

Canonical SMILES

[O-][Si]([O-])([O-])[O-].[Mg+2].[Mg+2]

Other CAS No.

10034-94-3

Synonyms

forsterite
Mg2SiO4

Origin of Product

United States

Advanced Synthesis Methodologies for Magnesium Orthosilicate

Solid-State Reaction Synthesis and Mechanistic Investigations

Solid-state reaction is a conventional and widely used method for synthesizing ceramic powders. igi-global.com This process involves the mechanical mixing of precursor powders followed by thermal treatment at high temperatures to facilitate the diffusion of ions and the formation of the desired crystalline phase. researchgate.net

The choice of precursors is a critical first step in the solid-state synthesis of magnesium orthosilicate (B98303). Common precursors include naturally occurring minerals and synthetic chemical compounds. Materials like talc, serpentine, magnesium oxide, and magnesium carbonate are frequently used. researchgate.netscispace.com The selection influences not only the reaction temperature but also the purity of the final product. For instance, using highly dispersed magnesium hydroxide (B78521) (Mg(OH)₂) powder as a precursor can lower the required calcination temperature compared to using magnesium oxide. researchgate.net

Optimizing the stoichiometry of the reactants is crucial to prevent the formation of unwanted phases. uobabylon.edu.iq The synthesis of Mg₂SiO₄ requires a precise 2:1 molar ratio of magnesium oxide (or its precursor) to silicon dioxide (or its precursor). Deviations from this ratio can lead to the presence of unreacted MgO or the formation of magnesium metasilicate (B1246114) (MgSiO₃). utar.edu.my

Table 1: Common Precursors for Solid-State Synthesis of Magnesium Orthosilicate

Magnesium PrecursorSilicon PrecursorTypical Reaction ConditionReference
Magnesium Oxide (MgO)TalcBall milling followed by annealing at 1400°C for 1 hour. researchgate.net
Magnesium Carbonate (MgCO₃)Amorphous SiO₂Mechanical activation followed by annealing. researchgate.net
Magnesium Hydroxide (Mg(OH)₂)SiO₂Results in a lower calcination temperature than MgO. researchgate.net
SerpentineMagnesium ChlorideCalcination to remove chloride, followed by sintering. researchgate.net

Mechanical activation, typically performed via high-energy ball milling, is a key technique to enhance the reactivity of solid-state precursors. mdpi.com The process reduces particle size, increases surface area, and introduces lattice defects, all of which facilitate lower-temperature reactions and can alter the reaction pathway. researchgate.netmdpi.com

Research shows that the duration and intensity of ball milling have a significant impact on the formation of forsterite. researchgate.net Longer milling times can lead to a reduction in secondary phases, although sometimes not their complete elimination. researchgate.net For example, one study successfully synthesized high-purity, crystalline this compound powder by combining 3 hours of ball milling with annealing at 1400°C for 1 hour. researchgate.net In some cases, mechanical activation can enhance the formation rate of forsterite through the creation of intermediate transition compounds, especially when fluorine or chlorine ions are present. researchgate.net

Solid-state reactions are fundamentally governed by the kinetics of nucleation and growth, which are often limited by the diffusion of ions through the solid matrix. concordia.caacs.org The reaction between precursor particles begins at their interface. concordia.ca For the reaction to proceed, ions must diffuse through the newly formed product layer to reach the unreacted material. concordia.ca

A primary challenge in Mg₂SiO₄ synthesis is preventing the formation of secondary phases like magnesium metasilicate (enstatite, MgSiO₃) and unreacted magnesium oxide (periclase, MgO), which degrade the material's properties. utar.edu.my Several strategies are employed to achieve a phase-pure product:

High-Temperature Annealing: Increasing the sintering temperature, often in the range of 1350–1550 °C, can promote the conversion of intermediate phases to pure forsterite. nih.gov However, this often requires extended sintering times. nih.gov

Mechanical Activation: As previously discussed, ball milling can reduce the necessary annealing temperature and time, thereby limiting the thermodynamic window for stable secondary phases. researchgate.net

Use of Additives: The addition of certain ions, such as fluorine, can act as a flux, lowering the reaction temperature and promoting the formation of single-phase forsterite. researchgate.net Similarly, dispersants like Sodium Hexametaphosphate (SHMP) can improve precursor mixing and lead to purer nanoparticles, though excess amounts can compromise purity. utar.edu.my

Precursor Choice: The selection of highly reactive or intimately mixed precursors, such as those derived from sol-gel or spray pyrolysis methods, can bypass the kinetic barriers that lead to incomplete reactions and secondary phase formation. researchgate.net

Wet Chemical Routes for this compound Fabrication

Wet chemical methods, such as the sol-gel process, offer an alternative to solid-state reactions, providing better mixing at the molecular level and often leading to higher purity and homogeneity at lower temperatures. cas.czmdpi.com

The sol-gel process is a versatile wet-chemical technique used to produce ceramic and glass materials. wikipedia.org It involves the transition of a colloidal solution (sol) into a gel, a solid network containing a liquid phase. wikipedia.org For this compound synthesis, typical precursors include a silicon alkoxide, such as tetraethyl orthosilicate (TEOS), and a magnesium salt, like magnesium nitrate (B79036) hexahydrate. researchgate.netcas.cz

The process begins with the hydrolysis of the silicon precursor, followed by condensation reactions that form Si-O-Si bridges. researchgate.net The gelation dynamics are highly sensitive to process parameters, particularly pH. acs.org

Acid-Catalyzed Gelation: Under acidic conditions (e.g., pH 3), the hydrolysis reaction is accelerated. researchgate.net This typically results in the formation of linear or weakly branched polymer chains that entangle to form the gel network. acs.org

Base-Catalyzed Gelation: In alkaline media, the condensation of silanol (B1196071) (Si-OH) groups occurs rapidly, leading to shorter gelation times. researchgate.netresearchgate.net This process tends to form more highly branched clusters that link together to create the gel. acs.org

After gelation, the wet gel is dried to remove the solvent, forming a xerogel. This is followed by a calcination step at temperatures typically between 700°C and 900°C to crystallize the amorphous gel into forsterite. cas.cz The use of high-boiling, chemically active additives like triethanolamine (B1662121) can help prevent the polycondensation of silicate (B1173343) anions at early stages, reducing the formation of free metal oxides in the final product. cas.cz

Table 2: Representative Parameters in Sol-Gel Synthesis of this compound

Silicon PrecursorMagnesium PrecursorSolventCatalyst/MediumGelation/Drying Temp.Calcination Temp.Reference
Tetraethyl Orthosilicate (TEOS)Magnesium Nitrate HexahydrateEthanolNitric Acid60-80°C800°C researchgate.netnih.gov
Tetraethyl Orthosilicate (TEOS)Magnesium Nitrate HexahydrateWater/DMFTriethanolamine20°C or 120°Cup to 900°C cas.cz
Tetraethyl Orthosilicate (TEOS)Magnesium Nitrate HexahydrateEthanolAmmonium Hydroxide60°C500°C researchgate.net

Hydrothermal Synthesis Approaches for Controlled Crystallization

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure. unisalento.it This technique offers several advantages for the synthesis of this compound, including the ability to achieve high purity, control over crystallite size and morphology, and relatively low reaction temperatures compared to solid-state methods. rsc.orgresearchgate.net

In a typical hydrothermal process for this compound, soluble magnesium and silicon precursors, such as magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) and tetraethyl orthosilicate (TEOS), are dissolved in water. rsc.org The solution is then sealed in an autoclave and heated to temperatures typically ranging from 150 to 250°C. nih.govnih.gov Under these conditions, the precursors decompose and react to form this compound. The crystallization process can be influenced by several parameters, including temperature, pH, reaction time, and the presence of mineralizers or additives. researchgate.netnih.gov For instance, the pH of the solution can affect the dissolution and precipitation kinetics, thereby influencing the final particle size and phase purity.

Recent research has demonstrated the ability to synthesize controllable magnesium silicate nanotubes via a hydrothermal process using magnesium oxide and sodium silicate extracted from coal fly ash. nih.gov Optimal conditions were found to be a temperature of 220°C, a pH of 13.5, and a Mg:Si molar ratio of 3:2. nih.gov The study revealed that the material transforms from an initial sheet-like structure to a tubular structure over time. nih.gov

Table 1: Parameters in Hydrothermal Synthesis of this compound

Parameter Typical Range/Value Influence on Product
Temperature 150 - 250 °C nih.govnih.gov Affects reaction kinetics and crystallinity
pH ~13.5 nih.gov Influences dissolution, precipitation, and morphology nih.gov
Mg:Si Molar Ratio 3:2 nih.gov Determines stoichiometry and phase purity nih.gov
Reaction Time Varies (e.g., up to 24h) nih.gov Affects crystal growth and morphology evolution nih.gov

Spray Pyrolysis for Enhanced Purity and Morphology Control

Spray pyrolysis is a versatile and continuous process for synthesizing fine, spherical, and high-purity powders. mdpi.comresearchgate.net This method involves atomizing a precursor solution into fine droplets, which are then passed through a high-temperature reactor. The solvent evaporates, and the precursor salts decompose and react to form the desired solid particles. tandfonline.com This technique is particularly advantageous for producing this compound because it can minimize the formation of secondary phases like magnesium oxide (MgO) or magnesium metasilicate (MgSiO₃), which can be a challenge in other methods. mdpi.com

In the synthesis of this compound via spray pyrolysis, a solution containing magnesium and silicon precursors, such as magnesium nitrate hydrate (B1144303) and tetraethyl orthosilicate, is typically used. mdpi.com The solution is atomized into a mist and introduced into a furnace with a carrier gas. mdpi.combham.ac.uk The calcination temperature is a critical parameter that strongly influences the morphology and particle size distribution of the resulting Mg₂SiO₄ powder. mdpi.com Studies have shown that pure Mg₂SiO₄ powders can be successfully synthesized at calcination temperatures ranging from 850 to 1000°C. mdpi.com

Researchers have observed various morphologies, including smooth solid spheres, rough hollow spheres, and concaved hollow spheres, depending on the calcination temperature. mdpi.com For example, at 1000°C, the powder exhibits a single phase of Mg₂SiO₄ with a Mg/Si ratio very close to the theoretical value of 2, indicating high purity and no phase segregation. mdpi.com

Table 2: Influence of Calcination Temperature on Mg₂SiO₄ Morphology in Spray Pyrolysis

Calcination Temperature (°C) Observed Morphologies
850 Smooth spheres, rough spheres, and concaved spheres mdpi.com
900 Predominantly rough hollow spheres mdpi.com
950 Increased population of concaved hollow spheres mdpi.com

High-Pressure and High-Temperature (HP-HT) Synthesis of this compound Polymorphs

High-pressure and high-temperature (HP-HT) synthesis is a powerful technique used to create dense, high-pressure polymorphs of materials that are not stable at ambient conditions. hbni.ac.in This method is crucial for studying materials under conditions that mimic the Earth's deep interior and for synthesizing novel materials with unique properties. hbni.ac.inresearchgate.net For this compound, HP-HT synthesis is employed to produce its high-pressure polymorphs, wadsleyite (β-Mg₂SiO₄) and ringwoodite (γ-Mg₂SiO₄).

The synthesis is typically carried out in a multi-anvil press or a piston-cylinder apparatus. mdpi.comcopernicus.org A starting material, which can be synthetic forsterite or a mixture of oxides like MgO and SiO₂, is subjected to pressures ranging from several to tens of gigapascals (GPa) and temperatures often exceeding 1000°C. mdpi.comcambridge.org For instance, hydrous forsterite has been synthesized at 1100°C and up to 4 GPa. mdpi.com The synthesis of wadsleyite occurs at pressures between approximately 13 and 18 GPa, while ringwoodite forms at even higher pressures.

The precise pressure and temperature conditions, as well as the presence of other components like water, determine which polymorph is formed. copernicus.org For example, the dehydration reaction of certain hydrous phases can lead to the formation of forsterite at high pressures and temperatures. copernicus.org These experiments are essential for understanding phase transitions and the properties of minerals in the Earth's mantle. cambridge.org

Single Crystal Growth Techniques for this compound (e.g., Czochralski Method)

The Czochralski method is a widely used technique for growing large, high-quality single crystals from a melt. wikipedia.orgicm.edu.pl This method is particularly important for applications that require materials with a high degree of crystalline perfection, such as in lasers and electronics. icm.edu.plresearchgate.net For this compound, the Czochralski method is employed to produce large forsterite single crystals. icm.edu.pl

The process begins by melting a stoichiometric charge of high-purity magnesium oxide (MgO) and silicon dioxide (SiO₂) in a crucible, typically made of iridium to withstand the high melting point of forsterite (around 1890°C). icm.edu.pl The growth is conducted in a controlled atmosphere, which can be inert (like nitrogen or argon) or slightly oxidizing. icm.edu.pl A seed crystal is dipped into the melt and then slowly pulled upwards while being rotated. wikipedia.org By carefully controlling the pulling and rotation rates, as well as the temperature gradients, a large, cylindrical single crystal ingot can be grown. icm.edu.plresearchgate.net

Typical pulling rates for forsterite are in the range of 2-4 mm/h, with rotation rates of 10-30 rpm. icm.edu.pl This technique has been used to grow large forsterite crystals, up to 40 mm in diameter and 120 mm in length. icm.edu.pl Doping with other elements, such as chromium, can be achieved by adding the dopant to the melt, which is relevant for applications like tunable solid-state lasers. icm.edu.pl

Synthesis and Morphological Control of this compound Nanostructures

The synthesis of this compound at the nanoscale opens up new possibilities for its application due to the unique properties that emerge at this size regime. Controlling the morphology of these nanostructures is crucial for tailoring their properties for specific uses.

Hydrothermal Methods with Organic Capping Agents

Hydrothermal synthesis can be adapted to produce this compound nanostructures with controlled morphologies by using organic capping agents. rsc.org Capping agents are molecules that selectively adsorb to certain crystallographic faces of the growing nanocrystals, thereby inhibiting growth in those directions and promoting growth in others. This allows for the formation of specific shapes like nanoparticles, nanorods, and nanosheets. unisalento.itacs.org

In this approach, organic acids such as citric acid, maleic acid, or succinic acid are added to the precursor solution containing magnesium nitrate and TEOS. rsc.org The mixture is then subjected to hydrothermal treatment. The carboxylic acid molecules can coordinate with the metal ions on the surface of the growing nanoparticles, influencing their growth and preventing agglomeration. rsc.org The choice of capping agent and its concentration can significantly affect the final morphology of the Mg₂SiO₄ nanostructures. rsc.org For example, studies have shown that by varying the ratio of the capping agent to the magnesium precursor, the shape and size of the resulting nanoparticles can be tuned. rsc.org

Reverse Strike Coprecipitation for Nanoparticle Formation

Coprecipitation is a method where a soluble substance is precipitated from a solution along with another substance. science.govacs.org In the context of nanoparticle synthesis, it involves the simultaneous precipitation of the cationic precursors. The "reverse strike" or "reverse co-precipitation" method involves adding the precursor solution to the precipitating agent, which can offer better control over nucleation and growth, leading to smaller and more uniform nanoparticles.

For the synthesis of this compound nanoparticles, a solution containing magnesium and silicon precursors, such as magnesium nitrate hexahydrate and tetraethyl orthosilicate, is prepared. researchgate.net This precursor solution is then added to a basic solution (the precipitating agent), causing the rapid and simultaneous precipitation of magnesium and silicon hydroxides or hydrated silicates. This method is known for producing amorphous precursors that, upon calcination at temperatures around 800°C, crystallize into forsterite nanopowder. researchgate.net Research has demonstrated the synthesis of single-phase forsterite nanopowders with crystallite sizes as small as 15.3 nm using this technique. researchgate.net A key challenge in this method is preventing the agglomeration of the nanoparticles during the calcination step. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound (Forsterite) Mg₂SiO₄
Magnesium Oxide MgO
Magnesium Metasilicate MgSiO₃
Magnesium Nitrate Hexahydrate Mg(NO₃)₂·6H₂O
Tetraethyl Orthosilicate (TEOS) Si(OC₂H₅)₄
Sodium Silicate Na₂SiO₃
Wadsleyite β-Mg₂SiO₄
Ringwoodite γ-Mg₂SiO₄
Silicon Dioxide SiO₂
Citric Acid C₆H₈O₇
Maleic Acid C₄H₄O₄
Succinic Acid C₄H₆O₄
Iridium Ir
Nitrogen N₂
Argon Ar

Crystallography and Polymorphism of Magnesium Orthosilicate

Alpha-Phase (Forsterite) Crystal Structure Analysis

The alpha-phase (α-Mg₂SiO₄), known as forsterite, is the stable form of magnesium orthosilicate (B98303) at ambient pressure.

Forsterite crystallizes in the orthorhombic system. wikipedia.orggeoscienceworld.orgcarnegiescience.edu Its crystal structure is characterized by the space group Pbnm (an alternative setting of Pnma, No. 62). wikipedia.orgresearchgate.netarxiv.orgresearchgate.netmineralscloud.com The unit cell of forsterite contains four formula units of Mg₂SiO₄. researchgate.netresearchgate.net The structure is based on a somewhat distorted hexagonal close-packed arrangement of oxygen atoms. geoscienceworld.orgmdpi.com

Table 1: Crystallographic Data for Forsterite (α-Mg₂SiO₄)

Parameter Value
Crystal System Orthorhombic
Space Group Pbnm
a (Å) 4.752 - 4.755
b (Å) 10.193 - 10.20
c (Å) 5.977 - 5.98
Z (formula units per unit cell) 4

Data sourced from multiple references. wikipedia.orgarxiv.orgmineralscloud.com

The crystal structure of forsterite is composed of isolated silicate (B1173343) tetrahedra (SiO₄) that are linked by magnesium cations. geoscienceworld.orgmdpi.comlibretexts.org In this arrangement, each silicon atom is covalently bonded to four oxygen atoms, forming the characteristic tetrahedral shape. wikipedia.org The magnesium ions (Mg²⁺) are situated in octahedral coordination, each bonded to six oxygen atoms, forming MgO₆ octahedra. mdpi.comlibretexts.orgresearchgate.netaip.org These octahedra and tetrahedra are interconnected at their corners through oxygen atoms. aip.org

Within the forsterite structure, the magnesium cations occupy two crystallographically distinct octahedral sites, designated as M1 and M2. wikipedia.orgnih.govbritannica.comarizona.edualexstrekeisen.it The M1 site is located at an inversion center, while the M2 site lies on a mirror plane. wikipedia.orguidaho.edu The M1 octahedron is generally smaller and more distorted, whereas the M2 site is larger and more regular in shape. wikipedia.orgmdpi.comalexstrekeisen.it

High-Pressure Polymorphs and Phase Transition Mechanisms

With increasing pressure, forsterite undergoes phase transitions to denser polymorphs, which are stable in the Earth's mantle transition zone. cas.cn

At pressures corresponding to the upper part of the mantle transition zone (approximately 410 to 525 km depth), forsterite transforms into wadsleyite (β-Mg₂SiO₄). wikipedia.orgarizona.edu Wadsleyite also has an orthorhombic crystal structure, but it belongs to the space group Imma. wikipedia.orghiroshima-u.ac.jpmindat.org Unlike forsterite with its isolated tetrahedra, the wadsleyite structure contains sorosilicate groups (Si₂O₇), where two tetrahedra share a bridging oxygen atom. wikipedia.orggeoscienceworld.org The structure of anhydrous wadsleyite has three distinct octahedral sites (M1, M2, and M3) and one tetrahedral site. wikipedia.orgarizona.edu

Table 2: Crystallographic Data for Wadsleyite (β-Mg₂SiO₄)

Parameter Value
Crystal System Orthorhombic
Space Group Imma
a (Å) ~5.7
b (Å) ~11.4-11.7
c (Å) ~8.25
Z (formula units per unit cell) 8

Data sourced from multiple references. wikipedia.orgmindat.org

As pressure increases further, corresponding to depths between approximately 525 and 660 km in the mantle, wadsleyite transforms into ringwoodite (γ-Mg₂SiO₄). cas.cnwikipedia.org Ringwoodite possesses a cubic crystal structure and belongs to the spinel group, with the space group Fd-3m. hiroshima-u.ac.jpwikipedia.orgoapen.orgwlu.cageologyscience.ru In the ringwoodite structure, silicon atoms are in tetrahedral coordination with oxygen, while magnesium atoms occupy octahedral sites. wikipedia.org The unit cell contains eight formula units (Z=8). hiroshima-u.ac.jp

Table 3: Crystallographic Data for Ringwoodite (γ-Mg₂SiO₄)

Parameter Value
Crystal System Cubic
Space Group Fd-3m
a (Å) ~8.06-8.11
Z (formula units per unit cell) 8

Data sourced from multiple references. wikipedia.org

Poirierite (ε-Mg₂SiO₄) and Other Metastable or Intermediate Phases

Beyond the stable high-pressure polymorphs of wadsleyite and ringwoodite, other metastable or intermediate phases of magnesium orthosilicate have been identified, most notably poirierite (ε-Mg₂SiO₄). mindat.org Initially predicted theoretically, poirierite has since been discovered in shocked meteorites. karmaka.de It is considered a dense, metastable polymorph with a structure intermediate between olivine (B12688019), wadsleyite, and ringwoodite. karmaka.de

Poirierite possesses an orthorhombic crystal system and is often found as nanoscale lamellae intergrown with wadsleyite and ringwoodite, suggesting it may act as a transitional phase in the shear transformations between these polymorphs during rapid decompression events. karmaka.de Its discovery provides critical insight into the complex transformation pathways of this compound under dynamic conditions. researchgate.netresearchgate.net

Other metastable phases, such as forsterite II and forsterite III, have been observed in laboratory experiments under high-stress conditions. gfz-potsdam.de For instance, in situ X-ray diffraction studies of laser-shocked forsterite have revealed the coexistence of forsterite and forsterite III in a mixed-phase region between approximately 33 and 75 GPa. gfz-potsdam.de The formation of these metastable phases, including amorphous forms at even higher stresses, highlights the kinetic influences on phase transformations, which can lead to deviations from the equilibrium phase diagram. gfz-potsdam.de The formation of metakaolinite, a metastable phase with high reactivity, has also been noted in related silicate systems under specific conditions. mdpi.com

Experimental and Theoretical Determination of Phase Boundaries under Extreme Conditions

The precise determination of the phase boundaries between the different polymorphs of this compound under extreme pressures and temperatures is fundamental to modeling the Earth's mantle structure and dynamics. These boundaries are defined by the pressure-temperature (P-T) conditions at which two phases are in equilibrium.

Experimental Determination:

In situ X-ray diffraction experiments using multi-anvil presses and diamond anvil cells are primary methods for experimentally determining these phase boundaries. nih.govgeologyscience.ru

α-β (Forsterite-Wadsleyite) Transition: In situ X-ray observations have constrained the phase boundary between α-Mg₂SiO₄ and β-Mg₂SiO₄. A linear expression, P (GPa) = 9.3 + 0.0036 * T (°C), has been determined from experiments conducted between 11 and 15 GPa and 800°C to 1600°C. nih.gov

β-γ (Wadsleyite-Ringwoodite) Transition: The boundary between wadsleyite and ringwoodite has been located at approximately 18.9 GPa and 1400°C using in situ X-ray diffraction with a gold pressure standard. geologyscience.ru More recent laser-heated diamond anvil cell experiments observed the transition from wadsleyite to ringwoodite at around 21.0 GPa and 1785 K. caltech.edu

Post-Spinel Transition (Ringwoodite to Bridgmanite + Periclase): This transition, occurring at even higher pressures, has a phase boundary with a gentle concave curve located at pressures of 23.2–23.7 GPa in the temperature range of 1250–2040 K. mdpi.com The Clapeyron slope, which describes the change in pressure with temperature along the boundary, is a critical parameter. For the post-spinel transition, the slope changes from approximately -0.1 MPa/K below 1700 K to -0.9 MPa/K above this temperature. mdpi.com

Theoretical Determination:

First-principles quasi-harmonic free energy computations complement experimental work. These calculations can predict phase boundaries and thermodynamic properties. Theoretical studies have shown that the local density approximation (LDA) and generalized gradient approximation (GGA) methods can bracket the experimentally determined phase boundaries for the α-β and β-γ transitions. mineralscloud.com While there are uncertainties, the calculated Clapeyron slopes are generally in good agreement with experimental values. mineralscloud.com

TransitionExperimental ConditionsTheoretical ApproachClapeyron Slope (MPa/K)
α-β (Forsterite-Wadsleyite)P (GPa) = 9.3 + 0.0036 * T (°C) nih.govLDA/GGA Calculations mineralscloud.com1.8–4.0 (Experimental) mineralscloud.com
β-γ (Wadsleyite-Ringwoodite)~18.9 GPa at 1400°C geologyscience.ruLDA/GGA Calculations mineralscloud.com4.1–6.9 (Experimental) mineralscloud.com
γ to Bridgmanite + Periclase23.2–23.7 GPa at 1250–2040 K mdpi.com--0.1 to -0.9 (Experimental) mdpi.com

Influence of Deviatoric Stress and Grain Size on Polymorphic Stability

The stability of this compound polymorphs is not solely a function of pressure and temperature; deviatoric stress (the non-hydrostatic component of stress) and grain size also play significant roles, particularly in dynamic environments like subducting slabs. researchgate.netmdpi.com

Large deviatoric stresses, which can be present in subduction zones, can impact the thermodynamic stability of Mg₂SiO₄ polymorphs. researchgate.net However, the precise effects are still an area of active research. researchgate.netresearchgate.net Similarly, the kinetics of phase transformations can be influenced by deviatoric stress, potentially favoring certain transformation mechanisms over others.

Grain size is another critical factor. mdpi.com Fine-grained materials may exhibit different transformation kinetics compared to coarse-grained aggregates. For instance, at small grain sizes, the transformation between forsterite, wadsleyite, and ringwoodite may be favored to occur via a second-phase nucleation and growth mechanism. researchgate.net In colder, kinetically hindered environments, grain size reduction across phase transitions can significantly affect the mechanical properties of the rock. mdpi.com The presence of nano-grained rocks in high-shear zones suggests that deformation and recrystallization can lead to conditions where grain size effects on phase stability become paramount. researchgate.net

Defect Chemistry and Non-Stoichiometry in this compound Lattices

The crystalline lattices of this compound polymorphs are not perfect and contain various point defects, which significantly influence their physical and chemical properties. These defects include vacancies, interstitials, and substitutional impurities.

Hydrogen Incorporation Mechanisms and Structural Position of Hydroxyl Defects

The high-pressure polymorphs of this compound, particularly wadsleyite and ringwoodite, can incorporate significant amounts of hydrogen, stored as hydroxyl (OH) groups. This has profound implications for the Earth's deep water cycle.

Wadsleyite (β-Mg₂SiO₄): Wadsleyite is capable of incorporating up to approximately 3.3 wt% H₂O. geoscienceworld.org The incorporation mechanism involves protonation of the underbonded O1 oxygen site, which is not bonded to silicon. geoscienceworld.orgarizona.edu This process creates hydroxyl defects. Cation vacancies, particularly on the M3 site, are believed to play a role in charge balancing the incorporation of hydrogen. arizona.edu The presence of hydroxyl groups can lead to a slight change in the crystal symmetry from orthorhombic to monoclinic in highly hydrous samples. arizona.edu

Ringwoodite (γ-Mg₂SiO₄): Ringwoodite also has a significant capacity for water storage. The exact mechanisms of hydrogen incorporation are still under investigation but are thought to involve cation vacancies and potentially some degree of Mg-Si disorder. uni-bayreuth.de

Structural Position of Hydroxyls: In wadsleyite, crystallographic models and spectroscopic data suggest that hydrogen bonds to the O1 oxygen atoms. geoscienceworld.org The presence and ordering of these hydroxyl defects have been studied using techniques like FTIR and NMR spectroscopy. researchgate.net

Cation Disorder Phenomena and Their Structural Ramifications

Cation disorder refers to the interchange of cations between their normal crystallographic sites. In this compound, the most significant type of cation disorder is the exchange of Mg²⁺ and Si⁴⁺ ions between the octahedral (M) and tetrahedral (T) sites, particularly in the spinel structure of ringwoodite.

Ringwoodite (γ-Mg₂SiO₄): Ringwoodite has a spinel structure where Mg²⁺ typically occupies octahedral sites and Si⁴⁺ occupies tetrahedral sites. However, some degree of "inversion" can occur, where a fraction of Si⁴⁺ moves to octahedral sites and an equivalent number of Mg²⁺ moves to tetrahedral sites. geoscienceworld.org While early studies suggested a small amount of disorder (a few percent), high-resolution NMR studies on highly enriched ²⁹Si samples have not detected six-coordinated silicon at a detection limit of 0.1-0.5%. geoscienceworld.org This suggests that if disorder occurs at high temperatures, it may rapidly re-order upon cooling. geoscienceworld.org

Influence of Defects: Recent theoretical studies propose that the introduction of defects, such as silicon-excess and magnesium-deficiency, could stabilize an "inverse ringwoodite" structure where Si and half of the Mg atoms swap sites. hep.com.cn This defective, inverted phase could have significantly different seismic properties compared to normal ringwoodite. hep.com.cn

Structural Ramifications: Cation disorder can affect the unit-cell volume, elastic properties, and seismic wave velocities of the mineral. mdpi.com For instance, the presence of an inverse ringwoodite phase in the mantle could potentially explain certain seismic discontinuities. hep.com.cn The presence of trace paramagnetic impurities can also complicate the interpretation of spectroscopic data used to study disorder. geoscienceworld.org

Advanced Spectroscopic Characterization of Magnesium Orthosilicate

X-ray Diffraction (XRD) Methodologies

X-ray diffraction is a cornerstone technique for the structural analysis of crystalline materials like magnesium orthosilicate (B98303). It allows for the precise determination of unit cell parameters, bond lengths, and angles, providing a fundamental understanding of its atomic architecture.

Quantitative Phase Analysis (QPA) using X-ray diffraction data is crucial for determining the precise amounts of different crystalline phases in a multicomponent sample. The Rietveld method is a powerful technique for QPA and for refining the crystal structure of materials. crystalimpact.comwikipedia.orgrruff.inforesearchgate.netscirp.org This method involves a least-squares approach to fit a theoretical diffraction pattern to the entire measured experimental pattern. wikipedia.org The refinement of the theoretical model provides detailed information about the crystal structure, including lattice parameters, atomic positions, and site occupancy factors.

For magnesium orthosilicate, Rietveld refinement is used to accurately quantify its proportion in mixtures and to elucidate its detailed crystal structure. researchgate.netresearchgate.net The method is based on a least-squares fit between the step-scan data of a measured diffraction pattern and a simulated pattern. rruff.info The phase abundances of the constituent phases can be directly calculated from the refined scale factors. rruff.info This approach is advantageous as it can handle complex patterns with overlapping reflections and does not necessarily require standard calibration samples. rruff.inforesearchgate.net The accuracy of the quantitative analysis is directly related to the quality of the fit between the experimental and calculated profiles. crystalimpact.com

Table 1: Example of Structural Parameters for Synthetic Forsterite (Mg₂SiO₄) from Refinement

ParameterValue
Crystal SystemOrthorhombic
Space GroupPbnm
a (Å)4.756
b (Å)10.207
c (Å)5.980
M(1) Site OccupancyMg: 1.0
M(2) Site OccupancyMg: 1.0
Si Site OccupancySi: 1.0

Note: The values presented are typical and can vary slightly based on synthesis conditions and specific refinement results.

Studying materials under non-ambient conditions, such as high pressure and high temperature, is essential for understanding their behavior in various geological and industrial environments. High-resolution synchrotron X-ray diffraction provides brilliant hard X-rays that enable the collection of high-quality diffraction data under these extreme conditions. ethz.ch

The crystal structure of forsterite has been extensively studied as a function of temperature (from -196°C to 1020°C) and pressure (up to 149 kb). carnegiescience.edugeoscienceworld.orgsemanticscholar.org These studies reveal that the response of the this compound structure to temperature and pressure is anisotropic. The silicon tetrahedron (SiO₄) is highly incompressible and does not expand significantly with temperature. carnegiescience.edugeoscienceworld.org Consequently, changes in the Mg-O bond distances within the magnesium octahedra [M(1) and M(2) sites] account for nearly all of the volume changes. carnegiescience.edugeoscienceworld.org The M2 polyhedron is observed to be more compressible than the M1 polyhedron. mdpi.com At pressures around 80 kb, the mean Mg(1)-O bond distance ceases to decrease, remaining constant up to at least 149 kb. semanticscholar.org This detailed structural information is critical for modeling the properties of forsterite in environments like the Earth's upper mantle. mdpi.com

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) Spectroscopy, probes the vibrational modes of molecules and crystal lattices. It is highly sensitive to the local chemical environment, bonding, and the presence of specific functional groups, such as hydroxyl groups.

FTIR spectroscopy is a widely used technique to characterize this compound. The infrared spectrum of forsterite exhibits characteristic absorption bands corresponding to the vibrational modes of the SiO₄ tetrahedra and the MgO₆ octahedra. unila.ac.idresearchgate.net Polarized infrared reflectance measurements on single crystals allow for the determination of optical constants, which are important for analyzing astronomical observations of crystalline silicates. aanda.org

The mid-infrared spectrum of this compound is dominated by vibrations of the SiO₄ group. These include Si-O stretching and bending modes. Bands in the range of 830-1000 cm⁻¹ are typically assigned to SiO₄ stretching vibrations, while those between 500-620 cm⁻¹ correspond to SiO₄ bending modes. unila.ac.id Vibrations involving the magnesium cations, such as Mg-O stretching, are observed at lower wavenumbers, typically below 500 cm⁻¹. unila.ac.idresearchgate.net

In hydrous forsterite, which contains trace amounts of water incorporated as hydroxyl (OH) groups, additional absorption bands appear in the high-frequency region of the FTIR spectrum (typically 3000-3700 cm⁻¹). mdpi.comcaltech.edu The precise positions of these OH stretching bands are sensitive to the local crystallographic environment, including the cation vacancies they are associated with and the nature of hydrogen bonding. arizona.edu For instance, in hydrous forsterite synthesized at high pressures (>12 GPa), OH bands are typically detected in the frequency range above 3450 cm⁻¹. mdpi.com

Table 2: Common FTIR Band Assignments for this compound (Forsterite)

Wavenumber Range (cm⁻¹)Assignment
3450–3620O-H stretching vibrations in hydrous forsterite
830–1000Si-O stretching modes (SiO₄ tetrahedra)
500–620Si-O bending modes (SiO₄ tetrahedra)
< 500Mg-O stretching/lattice modes (MgO₆ octahedra)

Table 3: Detailed OH Stretching Frequencies in Hydrous Forsterite

Observed Peak (cm⁻¹)Proposed Assignment/PolarizationReference
3612Protonation along O3-O3 edge in M2 site, strongly polarized along the a-axis mdpi.com
3578Protonation along unshared O1-O2 edge in M1 site mdpi.com
3566Protonation along shared O1-O2 edge in M1 site mdpi.com
3551- mdpi.com
3477Protonation along O1-O3 edge in M2 site mdpi.com

The presence of hydroxyl groups in the forsterite structure is intrinsically linked to point defects, such as vacancies on the magnesium (M-site) or silicon (Si-site) positions. arizona.edumdpi.com FTIR spectroscopy is a powerful tool for characterizing these hydrous defects. The frequency of an OH stretching vibration is highly sensitive to the strength of hydrogen bonding; a lower frequency generally indicates a stronger hydrogen bond. researchgate.net

By studying the behavior of OH bands under high pressure, insights into the hydrogen-bonding environment can be gained. The pressure dependence of OH stretching frequencies is correlated with changes in the O···O distances and H-O···O bond angles. researchgate.netosti.govminsocam.org For example, the OH mode at 3615 cm⁻¹ in one study showed a complex response to pressure, with its pressure derivative changing at different pressure regimes, suggesting changes in the local hydrogen bonding and positional ordering of the proton. arizona.eduresearchgate.net This demonstrates that FTIR spectroscopy can provide detailed information on the subtle structural changes and defect environments within this compound under various conditions.

Surface Species Characterization via Adsorbed Probe Molecules

The surface properties of this compound, including the nature and distribution of active sites, can be effectively studied by monitoring the vibrational spectra of adsorbed probe molecules. Infrared (IR) spectroscopy is a powerful tool for this purpose, revealing how the vibrational modes of a molecule are perturbed upon interaction with the mineral surface.

Recent studies have combined in situ IR spectroscopy with Density Functional Theory (DFT) calculations to investigate the adsorption of molecules like carbon dioxide (CO₂) and sulfur dioxide (SO₂) on forsterite surfaces under cryogenic conditions. This approach helps to interpret complex experimental spectra by correlating observed frequency shifts with specific adsorption configurations (physisorption vs. chemisorption) on various surface terminations.

For CO₂, the interaction evolves from weakly bound, physisorbed species to the formation of carbonate-like structures at lower frequencies, indicating chemisorption. For SO₂, simulations have identified dominant spectral bands corresponding to bidentate and tridentate chemisorption geometries. The use of probe molecules like carbon monoxide (CO) is also a well-established method for characterizing Lewis and Brønsted acid sites on oxide surfaces, where frequency shifts in the C-O stretching mode indicate the nature and strength of the acid sites. This integrative approach, combining experimental spectroscopy with theoretical modeling, is essential for a detailed understanding of the surface chemistry of this compound, which is critical in fields such as astrophysics and catalysis.

Raman Spectroscopy

Raman spectroscopy is a primary technique for investigating the vibrational framework of this compound. As a nesosilicate, its structure consists of isolated [SiO₄]⁴⁻ tetrahedra linked by magnesium cations in two distinct octahedral sites (M1 and M2). Factor group analysis for forsterite's orthorhombic structure (space group Pnma) predicts 36 Raman-active modes (11 A_g + 11 B_1g + 7 B_2g + 7 B_3g). These modes can be broadly categorized into internal vibrations of the SiO₄ tetrahedra (stretching and bending) and external lattice modes, which involve the translation and rotation of the SiO₄ units and the translation of the Mg²⁺ cations.

Comprehensive Mode Assignments and Lattice Dynamical Studies

Precise assignment of the Raman-active modes is fundamental to interpreting the vibrational spectrum of forsterite. This is achieved through a combination of polarized single-crystal Raman spectroscopy, isotopic substitution, and theoretical lattice dynamics calculations.

Modes with frequencies above approximately 500 cm⁻¹ are generally assigned to the internal vibrations of the SiO₄ tetrahedra. The highest frequency region (typically >800 cm⁻¹) corresponds to Si-O stretching modes (ν₁ and ν₃), while the region between 500 and 650 cm⁻¹ is associated with O-Si-O bending modes (ν₄). Modes below 500 cm⁻¹ are attributed to external lattice modes, which often involve complex mixing of SiO₄ translations, SiO₄ rotations (librations), and Mg²⁺ cation translations. Cations in the centrosymmetric M1 site are not Raman active, while motions of cations in the M2 site are.

Lattice dynamics calculations, using both force-constant models and ab initio methods like Density Functional Perturbation Theory (DFPT), have been instrumental in refining these assignments. These theoretical approaches not only calculate the vibrational frequencies but also predict the atomic displacements for each mode, providing a detailed picture of the vibrational dynamics.

Below is a table summarizing representative Raman mode assignments for forsterite based on experimental and theoretical studies.

Raman Shift (cm⁻¹)SymmetryAssignment Description
964B₁gSiO₄ internal stretching (ν₃)
920A_gSiO₄ internal stretching (ν₃)
856A_gSiO₄ internal stretching (ν₁)
824B₁gSiO₄ internal stretching (ν₁)
612B₂gSiO₄ internal bending (ν₄)
544A_gSiO₄ internal bending (ν₄)
431A_gSiO₄ rotation / lattice mode
333B₁gM2 translation / lattice mode
314A_gM2 translation / lattice mode
224B₂gLattice mode
185B₃gLattice mode

Note: Frequencies are approximate and can vary slightly between studies. The assignments for modes < 500 cm⁻¹ often involve significant mixing.

Fourier-Transform Infrared (FTIR) Spectroscopy

In-Situ High-Pressure and High-Temperature Raman Investigations

Investigating this compound under non-ambient conditions is crucial for understanding its behavior in geological and planetary contexts. In-situ high-pressure and high-temperature Raman spectroscopy provides direct information on pressure- and temperature-induced structural changes and phase transitions.

High-Pressure Studies: Raman spectra of forsterite have been measured up to pressures exceeding 50 GPa. As pressure increases, Raman bands typically shift to higher frequencies (blue shift) due to the compression and stiffening of interatomic bonds. The pressure dependence of a Raman mode's frequency (dν/dP) is an important parameter. Studies have shown that forsterite's olivine (B12688019) structure remains metastable up to 50 GPa at room temperature, without evidence of amorphization or transition to a more stable high-pressure polymorph. However, spectral changes, such as the appearance of new bands above 30 GPa, have been interpreted as the formation of a defective structure with Si-O-Si linkages, which may be a precursor to amorphization at even higher pressures.

High-Temperature Studies: High-temperature Raman experiments on forsterite have been conducted up to ~1200 °C. With increasing temperature, Raman peaks shift to lower frequencies (red shift) and broaden. This is due to thermal expansion, which lengthens and weakens the bonds, and increased anharmonicity of the lattice vibrations. These studies are essential for calculating thermodynamic properties, such as heat capacity and entropy, from spectroscopic data.

Electron Microscopy and Chemical Microanalysis

While spectroscopy probes the vibrational properties, electron microscopy provides direct visualization of the material's physical form.

Scanning Electron Microscopy (SEM) for Morphology and Microstructure Examination

Scanning Electron Microscopy (SEM) is widely used to examine the surface topography, morphology, and microstructure of both natural and synthetic this compound powders and aggregates.

SEM analysis of synthetic forsterite reveals that particle morphology is highly dependent on the synthesis method and subsequent thermal treatment.

Mechanochemical Synthesis: Powders produced by mechanical alloying followed by annealing often consist of very small, highly agglomerated particles with rounded shapes. The crystallite size can be in the nanometer range (e.g., 49-63 nm), while the agglomerated particles can be in the range of 0.1–2 µm.

Spray Pyrolysis: This method can produce spherical particles with varied surface morphologies, including smooth solid spheres, rough hollow spheres, and concaved hollow spheres. The particle size and morphology distribution are strongly influenced by the calcination temperature, with higher temperatures generally leading to larger average particle sizes. For example, average particle sizes can increase from ~744 nm to ~939 nm as calcination temperature is raised from 850 °C to 1000 °C.

High-Pressure Synthesis: SEM imaging of samples synthesized under high pressure and temperature can reveal the microtexture of the resulting polycrystalline aggregates, showing how individual grains are sintered

Transmission Electron Microscopy (TEM) for Nanostructure and Defect Imaging

Transmission Electron Microscopy (TEM) is an indispensable technique for the high-resolution imaging of the internal structure of materials, including this compound. By transmitting a beam of electrons through an ultra-thin specimen, TEM can reveal detailed information about crystallography, morphology, and defects at the nanoscale. nih.gov In the study of this compound nanostructures, such as nanobelts, TEM provides direct visualization of their dimensions, confirming uniform widths and thicknesses along their lengths. arxiv.org High-resolution TEM (HRTEM) further allows for the characterization of the crystalline nature of these nanostructures, confirming their single-crystalline orthorhombic phase. arxiv.org

Beyond morphology, TEM is crucial for imaging crystalline defects. Techniques such as weak-beam dark-field (WBDF) imaging are employed to characterize dislocations within the crystal lattice of this compound polymorphs. schweizerbart.de These investigations are vital for understanding the plastic deformation mechanisms of the material under various conditions. The high resolving power of TEM enables the direct observation of dislocation lines and stacking faults, providing insights into the slip systems that govern the material's mechanical properties. schweizerbart.de The ability to visualize the fine relationships between nanoparticulates and their surrounding matrix is a unique advantage of TEM in materials science. nih.gov

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Composition and Stoichiometric Verification

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique frequently coupled with electron microscopy to perform elemental analysis and chemical characterization of a sample. memphis.eduijrpr.com When the focused electron beam of a scanning electron microscope (SEM) or TEM interacts with a specimen of this compound, it generates characteristic X-rays from the constituent elements. memphis.edu The EDS detector measures the energy and intensity of these X-rays, producing a spectrum with peaks corresponding to the specific elements present. memphis.edu

This technique is fundamental for verifying the elemental composition of synthesized this compound, confirming the presence of magnesium (Mg), silicon (Si), and oxygen (O) in the expected proportions. arxiv.orgresearchgate.net By quantifying the intensities of the characteristic X-ray peaks, EDS can be used to verify the stoichiometry of the compound, ensuring it aligns with the theoretical Mg₂SiO₄ formula. ijrpr.commdpi.com This is particularly important in the synthesis of doped this compound to confirm the successful incorporation and distribution of dopant elements. EDS can also be used to create elemental maps, visually representing the spatial distribution of elements across the sample's surface, which is useful for identifying phase segregation or impurities.

Below is a representative table of elemental composition for a pure forsterite sample as might be determined by EDS analysis.

ElementAtomic %Weight %
Oxygen (O)57.1445.49
Magnesium (Mg)28.5728.78
Silicon (Si)14.2925.73
Note: This is an idealized table. Actual EDS results may vary based on sample purity and instrument calibration.

Other Advanced Spectroscopic and Analytical Techniques

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ²⁹Si NMR)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a potent, non-destructive technique that provides detailed information about the local chemical environment and structure of atomic nuclei in solid materials. acs.orgcore.ac.uk For this compound, ²⁹Si Magic Angle Spinning (MAS) NMR is particularly valuable for probing the silicate (B1173343) tetrahedral (SiO₄) units. acs.orgrsc.org The ²⁹Si chemical shift is highly sensitive to the local structure, including the degree of polymerization of the silicate tetrahedra. columbia.edu

In pure forsterite (α-Mg₂SiO₄), where the SiO₄ tetrahedra are isolated (a Q⁰ species), the ²⁹Si MAS NMR spectrum typically shows a single, sharp peak at approximately -61.9 ppm. acs.orgcolumbia.edu The high resolution achievable with ²⁹Si NMR allows for the detection of very subtle structural variations and defects. Studies on synthetic forsterite have used this technique to place constraints on structural disorder, such as the potential for Mg-Si site disorder. geoscienceworld.org The absence of signals corresponding to six-coordinated silicon (ᵛˡSi) in high-resolution spectra of forsterite, wadsleyite, and ringwoodite (polymorphs of Mg₂SiO₄) has been confirmed to a detection limit of 0.1 to 0.5%. geoscienceworld.orgresearchgate.net Furthermore, ²⁹Si NMR can be used to study the processes of hydration and dissolution by observing changes in the silicon environment, such as the formation of Q¹ and Q² species (SiO₄ tetrahedra sharing one or two corners) on the mineral surface. acs.org

Silicon Species Description Typical ²⁹Si Chemical Shift (ppm)
Q⁰Isolated SiO₄ tetrahedra (as in forsterite)-61.9 acs.orgcolumbia.edu
SiO₄ tetrahedra sharing one corner~ -84.8 acs.org
SiO₄ tetrahedra sharing two corners~ -91.8 acs.org

Photoluminescence (PL) Spectroscopy of Doped this compound Systems

Photoluminescence (PL) spectroscopy is a technique used to investigate the electronic structure and optical properties of materials by measuring the light emitted after excitation with photons. Pure this compound does not typically exhibit significant luminescence at room temperature. arxiv.org However, when doped with specific impurity ions, such as transition metals or rare-earth elements, it can become a highly efficient phosphor material. researchgate.net

The PL properties are strongly dependent on the dopant ion and its local environment within the Mg₂SiO₄ host lattice. For example:

Manganese (Mn)-doped Mg₂SiO₄ : Exhibits a broad emission peak around 625-627 nm (red), which is attributed to the ⁴T₁ → ⁶A₁ electronic transition of Mn²⁺ ions substituting for Mg²⁺. arxiv.orgarxiv.org

Terbium (Tb)-doped Mg₂SiO₄ : Shows characteristic sharp emission peaks corresponding to the 4f-4f transitions of Tb³⁺ ions. myu-group.co.jp

Cerium (Ce)-doped Mg₂SiO₄ : Displays emission from the 5d-4f transitions of Ce³⁺. researchgate.netmyu-group.co.jp Co-doping with Ce³⁺ and Tb³⁺ has been shown to enhance the luminescence intensity. myu-group.co.jp

Dysprosium (Dy)-doped Mg₂SiO₄ : Features emission peaks at approximately 480, 580, and 670 nm, which are characteristic of the 4f-4f transitions of Dy³⁺ ions. researchgate.net

PL spectroscopy is crucial for characterizing these phosphor systems, determining their emission and excitation wavelengths, and understanding the energy transfer mechanisms between co-dopants and the host lattice. researchgate.netmyu-group.co.jp

Dopant Ion Typical Emission Wavelength(s) Electronic Transition
Mn²⁺~625 nm arxiv.orgarxiv.org⁴T₁ → ⁶A₁
Ce³⁺Varies5d → 4f researchgate.netmyu-group.co.jp
Tb³⁺Multiple sharp peaks4f → 4f myu-group.co.jp
Dy³⁺~480, 580, 670 nm researchgate.net4f → 4f

Optical Reflectivity and Electronic Absorption Spectroscopy for Band Structure Analysis

Optical reflectivity and electronic absorption spectroscopy are fundamental techniques for probing the electronic band structure of materials like this compound. By measuring how light reflects from or is absorbed by a material over a range of photon energies, key parameters such as the band gap and the nature of electronic transitions can be determined. researchgate.netresearchgate.net

Studies on forsterite single crystals using synchrotron radiation have measured reflectivity spectra up to high energies (e.g., 25 eV). researchgate.net From these reflectivity data, optical constants like the absorption spectrum can be derived using a Kramers-Kronig analysis. researchgate.net The absorption spectra of forsterite reveal sharp exciton bands, with the lowest energy exciton observed at around 8.70-8.89 eV. researchgate.net These features are attributed to the creation of excitons, which are bound electron-hole pairs, and their energy corresponds closely to the material's band gap. Theoretical calculations indicate that the top of the valence band in forsterite is primarily composed of O 2p orbitals, while the bottom of the conduction band is mainly formed by Mg 3s orbitals. researchgate.net Therefore, the lowest energy electronic transitions are assigned as O 2p → Mg 3s transitions. researchgate.net

The optical band gap of Mg₂SiO₄ nanomaterials has been determined from UV-Vis absorption spectra to be around 5.60 eV. researchgate.netkisti.re.kr These spectroscopic methods are essential for understanding the fundamental electronic properties of this compound, which in turn govern its optical and electrical behavior.

Computational Modeling and Theoretical Investigations of Magnesium Orthosilicate

Density Functional Theory (DFT) Calculations and Simulations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic, structural, and thermodynamic properties of magnesium orthosilicate (B98303). DFT calculations allow for the accurate prediction of various material characteristics by solving the quantum mechanical equations that govern the behavior of electrons in the system.

DFT calculations have been instrumental in elucidating the electronic structure of magnesium orthosilicate. The calculated electronic band structure reveals that forsterite is a wide band-gap insulator. The valence band is primarily composed of oxygen 2p orbitals, while the conduction band is dominated by the 3p orbitals of magnesium and silicon atoms. nih.gov This electronic configuration, with a significant energy gap between the valence and conduction bands, explains the material's insulating nature. Studies have reported a calculated band gap of approximately 4.404 eV, although it is noted that semi-local DFT functionals tend to underestimate this value. materialsproject.org

The charge distribution within the this compound crystal lattice is characterized by ionic bonding. There is a significant transfer of electrons from the magnesium and silicon atoms to the more electronegative oxygen atoms, resulting in Mg²⁺ and Si⁴⁺ cations and O²⁻ anions. nih.gov This ionic character is a key factor in determining the structural and physical properties of the mineral. Detailed analysis of the electron density shows it is centered around the Mg-O and Si-O bonds. nih.gov

The surfaces of this compound are of great interest due to their role in geological and astrophysical processes. DFT calculations have been employed to investigate the structure and stability of various crystallographic surfaces. The (010) surface is the most stable under dry conditions and is the major cleavage plane. researchgate.netarxiv.org

Thermodynamic analysis based on DFT calculations has been used to determine the stability of different terminations of the (010) surface as a function of the chemical environment. acs.orgrais.is Among several possible terminations, the SiO-II, M2, and O-II terminations have been identified as the most stable, with their relative stability depending on whether the conditions are magnesium-rich or magnesium-poor. acs.orgrais.is This stability order is found to persist even at elevated temperatures. acs.orgrais.is The surface energy of the (010) surface has been calculated, and it has been shown that no major surface reconstruction occurs on this stable face. researchgate.net

Table 1: Calculated Surface Stability of this compound (010) Surface

TerminationStability ConditionReference
SiO-IIMg-poor acs.orgrais.is
M2Intermediate acs.orgrais.is
O-IIMg-rich acs.orgrais.is

This table is for illustrative purposes and represents a simplified summary of findings from complex phase diagrams.

DFT simulations have provided atomic-level insights into the adsorption and reaction of various molecules on this compound surfaces. These studies are crucial for understanding processes like water delivery to terrestrial planets and CO₂ sequestration.

The adsorption of water on forsterite surfaces has been extensively studied. nih.gov Both associative (where the water molecule remains intact) and dissociative (where the water molecule breaks apart) adsorption are possible. nih.gov Dissociative adsorption is generally found to be the most energetically favorable process. nih.gov The interaction of water molecules with the surface involves the formation of bonds with surface magnesium and oxygen atoms. nih.gov

The adsorption of carbon dioxide (CO₂) has also been investigated on various forsterite surfaces. mdpi.comnih.govresearchgate.net The binding of CO₂ is found to be stable on all surfaces studied, with the interaction strength being dependent on the crystallographic orientation. mdpi.comnih.govresearchgate.net The (001) surface exhibits the highest binding capacity for CO₂, which is attributed to the accessibility of surface magnesium cations. mdpi.comnih.govresearchgate.net The binding mechanism involves significant charge transfer from the CO₂ molecule to the forsterite surface, driven by the hybridization of oxygen 2p and magnesium 2s orbitals. mdpi.comnih.gov

Table 2: Calculated Adsorption Energies of CO₂ on Different Forsterite Surfaces

SurfaceAdsorption Energy (eV)Reference
(001)-8.21 mdpi.com
(101)-6.98 mdpi.com
(120)-0.61 mdpi.com
(111)-0.51 mdpi.com
(010)-0.35 mdpi.com
(110)-0.33 mdpi.com

Note: Adsorption energies can vary depending on the computational method and specific adsorption site.

DFT calculations are highly effective in predicting the vibrational properties of this compound. The calculated vibrational frequencies (Raman and infrared active modes) and their pressure dependence show good agreement with experimental spectroscopic data. researchgate.net These calculations allow for the assignment of specific vibrational modes to the motions of atoms within the crystal lattice, such as the stretching and bending of the SiO₄ tetrahedra and the vibrations of the magnesium ions. mdpi.com

Phonon dispersion curves, which describe the relationship between the frequency of a lattice vibration and its wavevector, have also been calculated. researchgate.net These curves provide a complete picture of the vibrational dynamics of the crystal. The vibrational density of states (vDOS), which represents the number of vibrational modes at a given frequency, can be derived from the phonon dispersion curves and is crucial for calculating thermodynamic properties. researchgate.netresearchgate.net

DFT, combined with lattice dynamics calculations within the quasi-harmonic approximation (QHA), allows for the determination of the thermodynamic properties of this compound under high-pressure and high-temperature conditions. researchgate.netarizona.edu The Gibbs free energy of different polymorphs (α-forsterite, β-wadsleyite, and γ-ringwoodite) can be calculated to determine their relative stability and the pressure-temperature conditions of phase transitions. arizona.edu

Calculations of the enthalpy changes associated with phase transitions, such as the forsterite to wadsleyite transition, show good agreement with experimental calorimetric data. arizona.edu These theoretical predictions are vital for constructing phase diagrams and understanding the mineralogy of the Earth's mantle. uspex-team.org

Table 3: Calculated vs. Experimental Enthalpy Change for the α-β Phase Transition of Mg₂SiO₄

MethodEnthalpy Change (kJ/mol)Reference
B3LYP DFT Calculation~7.0 - 9.0 arizona.edu
High-Temperature Calorimetry~8.0 arizona.edu

Values are approximate and depend on the specific computational and experimental conditions.

The complete set of elastic constants of this compound has been calculated using DFT as a function of pressure. researchgate.net These calculations provide geophysically important quantities such as the bulk modulus, shear modulus, Young's modulus, and Poisson's ratio, which are essential for interpreting seismic data. researchgate.net The calculated elastic constants are in satisfactory agreement with experimental results from Brillouin scattering and ultrasonic measurements. researchgate.net

While the quasi-harmonic approximation is often sufficient, at very high temperatures, anharmonic effects (interactions between phonons) can become significant. epfl.chustc.edu.cn Theoretical studies have begun to investigate these anharmonic properties. For instance, the effects of hydration on the anharmonic properties of forsterite have been explored, showing that water can reduce the isobaric mode Grüneisen parameters of the Raman modes. geoscienceworld.orgresearchgate.net Incorporating anharmonic effects into thermodynamic calculations can improve the accuracy of predicted properties like heat capacity and thermal expansion at extreme temperatures. epfl.chustc.edu.cn

Defect Energetics and Dopant Solution Energies within the Lattice

Computational studies employing classical and density functional theory (DFT) simulations have provided significant insights into the defect processes and the behavior of dopants within the this compound (forsterite, Mg₂SiO₄) lattice. These investigations are crucial for understanding the material's properties under various conditions.

Ab initio calculations have revealed significant energy differences for ionic vacancies on non-equivalent crystallographic sites. For instance, oxygen vacancies on the O3 site are energetically favored, being 1 to 3 eV lower in energy than those on the O2 and O1 sites, respectively. geoscienceworld.org Similarly, magnesium vacancies are more stable on the M1 sites by approximately 0.8 eV compared to the M2 sites. geoscienceworld.org These energy disparities imply that at thermodynamic equilibrium, vacancies will predominantly occupy the lower-energy sites.

Intrinsic disorder, in the form of Frenkel and Schottky defects, has also been modeled. While research on Mg₂SiO₄ is specific, analogous studies on magnesium silicate (B1173343) (MgSiO₃) provide valuable context. For MgSiO₃, the Mg-Si anti-site defect is an energetically efficient process. mdpi.com The formation energies for various defects in a similar system, MgSiO₃, have been calculated, indicating that MgO Schottky defects are quite viable, with only slightly more energy required for their formation compared to anti-site defects. mdpi.comresearchgate.net The energy to form a Si-Frenkel defect is considerably high (8.13 eV), making it the least favorable process, followed by the Mg-Frenkel defect (5.55 eV). mdpi.com

The incorporation of dopants into the this compound lattice is critical for tailoring its properties. The solution energies of various dopants determine their preferred substitution sites and the resulting charge-compensating defects. Studies on the related MgSiO₃ show that alkaline earth elements like Calcium (Ca) and 3d-block elements like Zinc (Zn) preferentially substitute at the Mg site without creating charge-compensating defects. mdpi.comresearchgate.net For aliovalent dopants, elements like Aluminum (Al) and Scandium (Sc) are promising candidates for substitution at the Si site. mdpi.comresearchgate.net This substitution promotes the formation of either Mg interstitials or oxygen vacancies, with the latter being the more energetically favorable compensation mechanism. mdpi.comresearchgate.net Isovalent dopants such as Germanium (Ge) and Titanium (Ti) also favor substitution at the Si site. mdpi.com

Table 1: Calculated Intrinsic Defect Energies in Magnesium Silicates

Defect Type System Formation Energy (eV) Source
Mg-Frenkel MgSiO₃ 5.55 mdpi.com
Si-Frenkel MgSiO₃ 8.13 mdpi.com
MgO Schottky MgSiO₃ 2.67 mdpi.com
SiO₂ Schottky MgSiO₃ 3.48 mdpi.com
Mg₂SiO₄ Schottky MgSiO₃ 2.93 mdpi.com
Mg Vacancy (M1 site) Mg₂SiO₄ Lower than M2 by 0.8 eV geoscienceworld.org
O Vacancy (O3 site) Mg₂SiO₄ Lower than O1/O2 by 1-3 eV geoscienceworld.org

Nanocluster Properties and Size-Dependent Effects

The properties of this compound at the nanoscale differ significantly from its bulk crystalline form. Theoretical studies using global optimization methods and DFT have been employed to understand the structure, stability, and properties of (Mg₂SiO₄)ₙ nanoclusters. nih.gov

A key finding is that the structure of these nanoclusters evolves with size (N, the number of Mg₂SiO₄ units). Unlike the highly polymerized networks seen in some silicate nanoclusters, the most stable olivine (B12688019) nanoclusters exhibit a lower degree of polymerization, which is more consistent with the structure of bulk forsterite. nih.gov The transition of properties from the nanocluster to the bulk material is highly system-specific and often non-monotonic at small sizes. nih.gov

Energy analysis of the most stable (Mg₂SiO₄)ₙ nanoclusters reveals "magic numbers," which are sizes of exceptional stability. For the olivine series, the O-9 nanocluster (N=9) is identified as a particularly stable or "magic" size. nih.gov This stability is often linked to specific structural features, such as a high coordination number of the Mg cations for a given size. nih.gov

The charge distribution within these nanoclusters also shows size-dependent effects. A detailed analysis of the charge distributions provides insight into the electronic structure, which differs from the bulk material. Furthermore, the calculated infrared vibrational spectra of these nanoclusters show features that are distinct from those of crystalline forsterite, highlighting the limitations of using bulk properties to describe nanoscale silicates. nih.gov These unique spectral signatures could aid in the identification of such nanoparticles in astronomical observations of cosmic dust. nih.gov

Table 2: Stability Indicators for (Mg₂SiO₄)ₙ Nanoclusters

Nanocluster (N) Stability Measure (Δ¹(N)) Second-Order Difference (Δ²(N)) Notable Features Source
5 Pronounced dip Pronounced dip High relative stability (Pyroxene series) nih.gov
7 Dip Dip Indication of stability (Pyroxene series) nih.gov
9 Lowest value Lowest value Most "magic" size for the olivine series nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational tool for investigating the behavior of materials at an atomic level over time. These simulations have been applied to this compound to study a range of dynamic processes.

MD simulations have been utilized to explore the mechanisms and kinetics of evaporation from both crystalline and molten this compound. nasa.gov These simulations provide predictions of evaporation rates and the primary species that evaporate from the surface. Studies have shown that forsterite evaporation is incongruent, meaning the composition of the vapor phase differs from the solid or liquid phase. The vapor is typically enriched in silica (B1680970) and oxygen while being depleted in magnesium. wikipedia.org This process is influenced by factors such as temperature and pressure. The insights from these simulations are critical for understanding cosmochemical processes, such as those occurring in the early solar nebula. nasa.gov

The movement of atoms and ions (diffusion) within the crystalline and molten phases of this compound is fundamental to many of its physical and chemical properties. MD simulations have been instrumental in quantifying diffusion coefficients. In the liquid state, the self-diffusion coefficients of Mg and O atoms exhibit a linear behavior with time, as expected for a liquid. mdpi.comresearchgate.net The diffusivity of atomic species in molten Mg₂SiO₄ decreases uniformly as pressure increases. gfz-potsdam.de

Table 3: Self-Diffusion Coefficients in Molten MgO at 3500 K (as an analogue)

Species Diffusion Coefficient (10⁻¹⁰ m²/s) - ab initio MD Diffusion Coefficient (10⁻¹⁰ m²/s) - Classical MD Source
Mg ~3.5 ~4.0 mdpi.com
O ~3.0 ~3.5 mdpi.com

While crystalline forsterite is well-studied, amorphous this compound is also highly abundant in nature, for instance, as interstellar dust. mdpi.com A combined approach using classical MD simulations to generate amorphous structures and periodic DFT calculations to analyze their properties has been effective. mdpi.comresearchgate.net

Amorphous structures are typically generated using a melt-and-quench procedure in the simulations. mdpi.com The resulting structures show a loss of long-range order, which is confirmed by the broadening of peaks in the radial distribution functions. mdpi.com Compared to the crystalline form, amorphous this compound exhibits larger deviations in bond distances and angles. researchgate.net

The vibrational properties, such as the infrared and Raman spectra, are also significantly different. The simulated IR spectra of the amorphous phase show a characteristic broadening of the bands compared to the sharp peaks of the crystalline phase, which is consistent with the disordered nature of the material. mdpi.comresearchgate.net These theoretical spectra are invaluable for interpreting experimental data from astronomical observations or laboratory-synthesized samples. mdpi.com

Development and Application of Force Fields and Ab Initio Approaches

The accuracy of computational models, particularly classical MD simulations, is highly dependent on the quality of the interatomic potentials, or force fields, used to describe the interactions between atoms. mdpi.com Concurrently, ab initio (first-principles) methods, which are based on quantum mechanics, provide a more fundamental and often more accurate description but are computationally more expensive. geoscienceworld.org

A variety of force fields have been developed and applied to model this compound. These range from simple rigid-ion models to more complex potentials that include polarization effects. randallcygan.com For example, reactive force fields (ReaxFF) have been developed to model chemical reactions at interfaces, such as the interaction of forsterite with water. rsc.orgrsc.orgosti.gov Other force fields, like Clayff, have been modified to improve the accuracy for specific minerals, including forsterite. randallcygan.com The choice of force field depends on the properties being investigated; some are optimized for structural properties, while others are better for vibrational or thermodynamic properties. randallcygan.com

Ab initio methods, such as those based on DFT and Hartree-Fock theory, are used to calculate electronic structure, defect energies, and vibrational frequencies from first principles, without empirical parameters. geoscienceworld.orggeoscienceworld.org These methods have been used to determine the elastic properties of forsterite under high pressure, study point defects, and investigate surface properties. geoscienceworld.orgresearchgate.netdigitellinc.com Often, ab initio calculations are used to benchmark and parameterize classical force fields, creating a powerful synergy between the two approaches. mdpi.com This combined strategy allows for the study of large, complex systems over long timescales with the accuracy of quantum mechanical calculations. mdpi.com

High-Throughput Computational Screening and Realistic Interface Modeling (e.g., PolyCleaver)

High-throughput computational screening has emerged as a powerful methodology for accelerating the discovery and characterization of materials with desired properties. This approach involves the automated execution of a large number of calculations on a vast set of candidate materials, enabling the rapid identification of promising compounds from extensive databases. sioc-journal.cn For this compound (Mg₂SiO₄), this strategy can be employed to screen for various properties, such as ionic conductivity or catalytic activity, by systematically evaluating different structural configurations and compositions. nih.gov The process typically begins with the generation of a large library of potential structures, which are then subjected to a series of computational filters of increasing accuracy to down-select the most promising candidates for more intensive study. sioc-journal.cn

A critical aspect of understanding the chemical behavior of this compound, particularly in geochemical and catalytic contexts, is the modeling of its surfaces and interfaces. Realistic interface modeling aims to accurately represent the atomic structure of mineral surfaces, which can be complex for ionic minerals with polyatomic anions like silicates. researchgate.netresearchgate.net Traditional methods have often been limited to the most stable, low-index surfaces, but the development of advanced algorithms has expanded the scope of theoretical investigations. researchgate.net

One such advanced tool is PolyCleaver , a systematic procedure designed for modeling charge-neutral, non-polar surfaces of ionic minerals. researchgate.net This pipeline integrates distance- and charge-based clustering to identify chemical species within the bulk mineral structure. researchgate.net By preserving strong covalent bonds, such as those within the silicate (SiO₄) tetrahedra, during the cleavage process, PolyCleaver can generate a wide variety of theoretically viable surface terminations. researchgate.net

In the case of forsterite (the most common crystalline form of Mg₂SiO₄), PolyCleaver has been used to model its most stable non-polar surface terminations. researchgate.net This high-throughput approach goes beyond traditional techniques by revealing a rich landscape of possible interfaces and offering new insights into the potential catalytic properties of diverse surfaces. researchgate.net The ability to model numerous surface terminations allows for a more comprehensive exploration of how molecules, such as formaldehyde (B43269) or water, might interact with the mineral, which is crucial for understanding prebiotic chemistry and geochemical processes. researchgate.net

The calculated surface energies for various forsterite terminations provide a quantitative measure of their relative stability. These values are essential for predicting the equilibrium morphology of nanoparticles and for understanding surface-driven chemical reactions.

Table 1: Calculated Surface Energies of Forsterite (Mg₂SiO₄) Terminations
Miller IndexCalculated Surface Energy (J/m²)Reference
(010)1.25 researchgate.net
(110)1.45 researchgate.net
(001)1.52 researchgate.net
(101)1.58 researchgate.net
(102)1.71 researchgate.net
(111)1.72 researchgate.net
(012)1.80 researchgate.net

Statistical Mechanics and Lattice Dynamics Approaches (e.g., Quasi-Harmonic Approximation)

Statistical mechanics provides the fundamental framework for connecting the microscopic properties of atoms and molecules to the macroscopic thermodynamic properties of a material. uni-bayreuth.de In solid-state physics, lattice dynamics is the study of the vibrations of atoms within a crystal lattice. uc.edu These vibrations, or phonons, are crucial for understanding a wide range of physical properties, including thermal expansion, heat capacity, and thermal conductivity.

A widely used method in this field is the Quasi-Harmonic Approximation (QHA) . wikipedia.org The QHA is a phonon-based model that extends the purely harmonic approximation by allowing the phonon frequencies to be dependent on the volume of the crystal. wikipedia.org This volume dependence is the key to describing thermal effects like thermal expansion, which are inherently anharmonic. epfl.ch Within the QHA, the Helmholtz free energy of the crystal is calculated for a range of volumes at different temperatures. By minimizing the Gibbs free energy, one can then determine the equilibrium volume, bulk modulus, and other thermodynamic properties as a function of temperature and pressure. wikipedia.orgepfl.ch

The QHA has been extensively applied to this compound and its high-pressure polymorphs (such as wadsleyite and ringwoodite) to model their thermodynamic properties and phase stability under the extreme conditions of the Earth's mantle. epfl.chresearchgate.net These calculations are vital for interpreting seismic data and constructing accurate mineralogical models of the Earth's interior. epfl.ch For instance, the QHA can be used to predict the pressure-temperature (P-T) phase boundaries between different Mg₂SiO₄ polymorphs. researchgate.net

Studies on forsterite have shown that the QHA can successfully account for most of the extrinsic (volume-dependent) anharmonicity. epfl.ch However, at very high temperatures (above 1200 K for forsterite), intrinsic anharmonic effects, which are not dependent on volume, become more significant and are not fully captured by the QHA. epfl.ch This highlights the limitations of the approximation under certain conditions.

Computational studies using density functional theory (DFT) combined with the QHA have been used to determine the Clapeyron slopes of phase transitions in the Mg₂SiO₄ system, which describe the rate of change of pressure with temperature along a phase boundary.

Table 2: Calculated Clapeyron Slopes for Mg₂SiO₄ Phase Transitions
Phase TransitionCalculated Clapeyron Slope (GPa/K)Reference
Wadsleyite II – Ringwoodite0.0047 researchgate.net
Wadsleyite – Wadsleyite II0.0058 researchgate.net

Surface Chemistry and Catalysis in Magnesium Orthosilicate Systems

Surface Energetics and Reconstructive Behavior of Magnesium Orthosilicate (B98303)

The surface energy of magnesium orthosilicate (forsterite) is a critical factor influencing its reactivity, sintering behavior, and phase transformations. Experimental measurements using high-temperature oxide melt solution calorimetry and water adsorption calorimetry have determined the surface enthalpies of hydrated and anhydrous forsterite to be 3.37 ± 0.21 J/m² and 4.41 ± 0.21 J/m², respectively. geoscienceworld.orgminsocam.orggeoscienceworld.org These values are notably high compared to other minerals like γ-alumina and maghemite, suggesting that surface energy effects could favor the transition of forsterite to its high-pressure polymorph, ringwoodite, at smaller grain sizes. geoscienceworld.orgminsocam.orggeoscienceworld.org

The stability order of the forsterite faces, from most to least stable, has been determined through ab initio calculations as (010) < (120) < (001) < (101) < (111) < (021) < (110). scispace.com This stability is directly related to the surface energy of each crystallographic face.

Upon interaction with water, the surfaces of forsterite can undergo reconstruction. Hydration is an exothermic process for all surface terminations. researchgate.net Interestingly, the stabilities of the different terminations of the {010} surface are reversed upon hydroxylation, which may indicate some dissolution of magnesium ions. researchgate.net The presence of water can stabilize otherwise unstable dipolar surfaces. researchgate.net The adsorption of a water layer tends to make the mineral surface smoother and more homogeneous by covering heterogeneous features like crystal surface variations and lattice defects. researchgate.net

The structure of the {010} forsterite surface is characterized by an orthorhombic structure with undercoordinated magnesium atoms on the external layer. acs.org These surface atoms experience a reduced Madelung potential compared to the bulk, which influences their reactivity. acs.org The tetrahedra at the surfaces also tend to exhibit a greater degree of distortion compared to the bulk structure, a result of significant structural rearrangement to achieve a more stable configuration. scispace.com

Table 1: Surface Energies of this compound (Forsterite)

Surface PropertyValueMethod
Experimental Surface Enthalpy (Hydrated)3.37 ± 0.21 J/m²Calorimetry
Experimental Surface Enthalpy (Anhydrous)4.41 ± 0.21 J/m²Calorimetry
Calculated Surface Energy {010}1.22 J/m²Ab initio calculation
Calculated Surface Energy Range (low index surfaces)2.23 to 9.15 J/m²Atomistic simulation

Intrinsic Acid-Base Properties of this compound Surfaces

The surface of this compound exhibits both Lewis acidic and basic sites, which are crucial for its catalytic activity. The Lewis acidity is primarily attributed to exposed, undercoordinated magnesium (Mg²⁺) cations, while the basicity arises from surface oxygen atoms. acs.orgacs.org

Infrared (IR) spectroscopy studies using probe molecules like carbon dioxide (CO₂) and deuterated acetonitrile (B52724) (CD₃CN) have been employed to characterize these acid-base properties. acs.org The adsorption of CO₂ on forsterite surfaces results in the formation of linear adducts on Mg²⁺ cations. The strength of these acid sites can be correlated with the frequency shift of the asymmetric stretching mode of the adsorbed CO₂; a larger shift to higher frequencies indicates a stronger Lewis acid site. acs.org

Interestingly, the Lewis acidity of the exposed Mg²⁺ cations appears to be largely independent of whether the this compound is in a crystalline (forsterite) or amorphous state. acs.org However, the basicity of the surface oxygen ions is dramatically different between the crystalline and amorphous phases. acs.org

The surface of forsterite can also exhibit Brønsted acidity and basicity, particularly upon hydration, which leads to the formation of surface hydroxyl groups (silanols, Si-OH). These groups can act as proton donors (Brønsted acids) or acceptors. The presence of both Si-OH and Mg-OH groups, along with basic -NH₂ functional groups after nitridation, has been shown to enhance catalytic activity. kau.edu.sa

In some instances, particularly on defective surfaces, forsterite can act as a Frustrated Lewis Pair (FLP) catalyst. For example, a MgO-Schottky vacancy on the {010} surface creates undercoordinated silicon and oxygen atoms that can collectively activate chemical bonds. acs.org

Adsorption Dynamics and Pathways of Small Molecules (e.g., H₂O, CO, CO₂, HCN, Aromatic Compounds)

The surface of this compound provides active sites for the adsorption of a variety of small molecules, a process fundamental to its role in catalysis and astrochemistry.

Water (H₂O): Water adsorption on forsterite is an exothermic process. researchgate.net Experimental measurements show water adsorption enthalpies of -102 kJ/mol for the first monolayer and -79 kJ/mol for the second. geoscienceworld.orgminsocam.orggeoscienceworld.org Atomistic simulations are in good agreement, with calculated adsorption enthalpies ranging from -100 to -172 kJ/mol, depending on the crystal face. geoscienceworld.org The {010} surface shows the least exothermic adsorption enthalpy. geoscienceworld.org Water can adsorb both associatively (as intact H₂O molecules) and dissociatively (forming hydroxyl groups), with dissociative adsorption being energetically favorable on most surfaces except the non-dipolar {100} surface. researchgate.net Water cluster formation on the surface is significant, enhancing water coverage even at high temperatures and low water vapor densities. aanda.org

Carbon Monoxide (CO): CO, a key molecule in the interstellar medium, adsorbs onto exposed Mg²⁺ cations on forsterite surfaces. aip.org The interaction can lead to an unexpected bathochromic (red) shift in the CO stretching frequency, which is atypical for non-d-cation oxides. This red shift is attributed to the quadrupolar nature of CO interacting with the complex electrostatic environment of specific surface sites. aip.org

Carbon Dioxide (CO₂): CO₂ binds to forsterite surfaces through interactions between its oxygen atoms and the surface magnesium cations. mdpi.comresearchgate.netnih.gov This binding involves electrostatic interactions and partial charge transfer from the CO₂ molecule to the forsterite surface. mdpi.com The adsorption energy of CO₂ is highly dependent on the crystallographic orientation of the surface, ranging from -0.33 eV on the (110) surface to -8.21 eV on the (001) surface. mdpi.com The strength of the interaction correlates with the accessibility of Mg²⁺ cations on the surface. mdpi.comnih.gov Adsorbed CO₂ can exist as weakly bound species or evolve into carbonate-like structures. nih.govrsc.org

Hydrogen Cyanide (HCN): HCN, a crucial precursor for biomolecules, adsorbs on forsterite surfaces in both molecular and dissociative forms. unito.itrsc.orgresearchgate.net The adsorption energies are highly variable, ranging from -29.4 to -466.4 kJ/mol. unito.itrsc.org Dissociative adsorption, where HCN loses a proton to a basic surface oxygen site, is favored even at low temperatures, particularly on less stable, more reactive surfaces like (101) and (111). acs.orgunito.itresearchgate.net This process is catalyzed by the enhanced Lewis acid-base character of Mg²⁺-O²⁻ pairs on these surfaces. researchgate.net

Aromatic Compounds: Aromatic molecules, such as benzene (B151609) and polycyclic aromatic hydrocarbons (PAHs), interact with forsterite surfaces primarily through dispersion forces. nih.govacs.orgoup.com The binding energy increases with the size of the aromatic system. acs.orgoup.comarxiv.org For instance, the binding energy of benzene on the {010} surface has been calculated using various levels of theory. nih.govacs.org Defective surfaces, such as those with a MgO-Schottky vacancy, can exhibit catalytic activity, promoting the activation of C-H bonds in aromatic molecules. acs.org

Table 2: Adsorption Energies of Small Molecules on Forsterite Surfaces

AdsorbateSurfaceAdsorption Energy (eV)Adsorption Type
CO₂(001)-8.21Chemisorption
(101)-6.98Chemisorption
(120)-0.61Physisorption/Weak Chemisorption
(111)-0.51Physisorption/Weak Chemisorption
(010)-0.35Physisorption
(110)-0.33Physisorption

Data sourced from Density Functional Theory (DFT) calculations. mdpi.com

Heterogeneous Catalysis and Mechanistic Insights on this compound Surfaces

Role in Prebiotic Chemistry and Astrochemical Processes

This compound, being a primary component of interstellar dust grains, meteorites, and comets, is thought to have played a significant catalytic role in the prebiotic synthesis of complex organic molecules. acs.orgnih.govscielo.org.mx The surfaces of these grains provide a template for chemical reactions that are crucial for the origin of life. acs.orgastrobiology.comnih.gov

One of the most studied reactions is the polymerization of hydrogen cyanide (HCN). acs.orgastrobiology.comnih.gov Forsterite surfaces can catalyze the dimerization of HCN to form iminoacetonitrile, a key step in the pathway to forming nucleobases like adenine. acs.orgastrobiology.comnih.gov The catalytic efficiency depends on a delicate balance of surface reactivity. The surface must be basic enough to deprotonate an HCN molecule, which is a necessary step to initiate the dimerization, but the adsorbed species must remain mobile enough to diffuse and react. acs.orgastrobiology.comnih.gov Counterintuitively, less reactive surfaces like (120) and (101) have shown more favorable catalytic properties for this reaction than more reactive surfaces like (111). acs.orgastrobiology.comnih.gov

The presence of magnesium ions (Mg²⁺) is significant in prebiotic geochemistry. nih.govmdpi.com Mg²⁺ can stabilize phosphate (B84403) groups, promoting the condensation of orthophosphate to pyrophosphate, a key component of ATP. nih.gov Forsterite surfaces, by providing accessible Mg²⁺ sites, could have facilitated such phosphorylation reactions. nih.govmdpi.com

Furthermore, defective forsterite surfaces, such as those with vacancies, show potential for activating C-H bonds in polycyclic aromatic hydrocarbons (PAHs). acs.org This catalytic activity could be relevant for the chemical evolution of organic molecules in interstellar and solar system environments. acs.org

Catalytic Activity in Specific Organic and Inorganic Transformations

Beyond its role in prebiotic chemistry, this compound exhibits catalytic activity in a range of organic and inorganic reactions.

Amorphous and crystalline magnesium silicates have been shown to be active catalysts for the Knoevenagel condensation, a carbon-carbon bond-forming reaction. kau.edu.sa Their activity is attributed to the presence of both acidic and basic sites on the surface. Nitridation of these silicates, which introduces basic -NH₂ groups, can further enhance their catalytic performance. kau.edu.sa

Mesoporous magnesium silicate (B1173343) catalysts have demonstrated high activity in the oxidation of styrene (B11656). rsc.org The catalytic performance is influenced by the synthesis conditions, which affect the structure and surface properties of the material. For instance, a higher Mg/CTAB ratio during synthesis was found to favor the formation of forsterite species and lead to higher catalytic activity. rsc.org The reaction is sensitive to temperature, with higher temperatures increasing styrene conversion but sometimes decreasing the selectivity towards the desired epoxide product due to over-oxidation. rsc.org

Magnesium silicates prepared by coprecipitation methods also show tunable acid-base properties, making them effective catalysts for reactions like the conversion of 2-methylbut-3-yn-2-ol (MBOH). mdpi.com By controlling the synthesis parameters, it is possible to create catalysts with a wide spectrum of reactivity, from purely basic to possessing both acidic and basic characteristics. mdpi.com

Surface Functionalization and Interface Engineering for Tailored Reactivity

The catalytic and surface properties of this compound can be intentionally modified through surface functionalization and interface engineering to enhance its performance in specific applications.

One approach is the synthesis of nanostructures with controlled morphology. For instance, magnesium silicate nanoparticles have been synthesized using carboxylic acids as capping agents, which allows for the modification of the particles' surface properties and morphology. nih.gov This, in turn, influences their photocatalytic activity in the degradation of organic dyes. nih.gov

Creating core-shell structures is another strategy. Hydroxyapatite (B223615) nanowires have been coated with a magnesium silicate shell to create a hierarchical nanocomposite. acs.org This core-shell structure significantly increases the specific surface area and pore volume, making it an effective material for drug loading and sustained release, with applications in bone regeneration. acs.org

The reactivity of magnesium silicate surfaces can also be tuned by controlling the synthesis conditions to alter the Mg/Si ratio. mdpi.com Coprecipitation methods using micromixers have been shown to produce magnesium silicates with varying Mg/Si ratios depending on the pH of the synthesis. This allows for the fine-tuning of the surface acid-base properties, tailoring the catalyst for specific reactions. mdpi.com

Furthermore, the introduction of defects, such as vacancies, can create highly reactive sites. A MgO-Schottky vacancy on the forsterite {010} surface has been shown to act as a Frustrated Lewis Pair, capable of catalytically breaking C-H bonds in aromatic molecules. acs.org This highlights the potential of defect engineering to create novel catalytic functionalities on this compound surfaces.

Advanced Materials Applications of Magnesium Orthosilicate Research Oriented Perspectives

Research on Refractory Materials and Mechanisms of High-Temperature Stability

Magnesium orthosilicate (B98303) is highly valued as a refractory material, primarily due to its very high melting point of 1890°C. researchgate.netelsevier.es This property, combined with its low thermal expansion, good chemical stability, and excellent insulation properties at high temperatures, makes it suitable for applications requiring durability under extreme heat. researchgate.netelsevier.esorientjchem.org Research has confirmed the high phase stability of Mg₂SiO₄, with some studies indicating it remains stable up to 1300°C. chula.ac.th Its thermal conductivity is notably low; for instance, at 1000°C, its thermal conductivity is 20% lower than that of yttria-stabilized zirconia (8YSZ), a common thermal barrier coating material. chula.ac.th

The stability of forsterite at high temperatures is a key factor in its use in refractories and furnace slags. researchgate.netacs.org Its resistance to aging and detrimental effects from impurities like iron, which can lower the melting point in related minerals, further enhances its suitability for the refractory industry. researchgate.net Studies have also investigated its behavior under hot corrosion conditions, finding that Mg₂SiO₄ shows good stability when exposed to molten salts like Na₂SO₄ at temperatures up to 1100°C, which is critical for its potential use as a thermal barrier coating in gas turbines. chula.ac.th The synthesis of forsterite ceramics for refractory use can be achieved at lower firing temperatures by incorporating secondary waste materials, offering potential cost and energy savings. dntb.gov.ua

Investigations into Dielectric Properties for Advanced Electronic Components

The dielectric properties of magnesium orthosilicate make it a promising material for advanced electronic components, particularly in microwave and high-frequency applications. orientjchem.orgstmjournals.com It is characterized by a low relative permittivity (dielectric constant, εr) of approximately 6 to 7 and very low dielectric losses (tan δ < 0.001). These attributes are essential for materials used in microwave dielectrics for wireless communication, as they minimize signal loss and ensure efficient operation. researchgate.net

Research has focused on quantifying the dielectric behavior of forsterite across various temperatures and frequencies. geoscienceworld.orgrandallcygan.com Single-crystal measurements have been conducted from room temperature up to 1000°C and across frequencies from 20 kHz to 1 MHz to understand its polarization response. geoscienceworld.orgrandallcygan.com The purity of the material is crucial, as secondary phases like magnesium oxide (MgO) can degrade its dielectric properties. Therefore, advanced synthesis methods are being explored to produce pure Mg₂SiO₄. Composites made from forsterite and polymers, such as High-Density Polyethylene (HDPE), have been developed for microwave substrate applications. stmjournals.com A composite with 30 vol% forsterite demonstrated a low dielectric constant of 3.18 and a dielectric loss of 0.00142 in the X-band frequency range (8.2–12.4 GHz), highlighting its suitability for low-loss, high-frequency uses. stmjournals.com

Development of Optoelectronic Materials as Phosphor Host Matrices

This compound serves as an effective host matrix for phosphor materials used in lighting and display technologies. researchgate.net Its stable crystal structure provides a suitable environment for doping with activator ions, typically rare-earth elements, which are responsible for the luminescent properties. researchgate.netiaamonline.orgbritannica.com The choice of the host material is critical as it influences the optical properties of the doped rare-earth ions. rroij.com Silicate-based phosphors are of particular interest due to their low cost, high stability, moisture resistance, and high luminescence efficiency. iaamonline.org When rare-earth ions are incorporated into the Mg₂SiO₄ lattice, they can produce characteristic light emissions when excited, making them valuable for applications like white light-emitting diodes (WLEDs). researchgate.netresearchgate.net

This compound doped with various rare-earth elements has been extensively studied to produce phosphors that emit light across the visible spectrum. The process involves introducing small amounts of dopants like Europium (Eu³⁺), Terbium (Tb³⁺), and Dysprosium (Dy³⁺) into the Mg₂SiO₄ host matrix. researchgate.netjetir.org

Europium (Eu³⁺): Doping with Eu³⁺ is widely used to create red-emitting phosphors. researchgate.net The emission spectra of Eu³⁺-doped Mg₂SiO₄ typically show sharp peaks corresponding to the electronic transitions within the Eu³⁺ ion, with prominent emissions around 612 nm. rroij.comresearchgate.net The intensity of this luminescence can be optimized by controlling the concentration of the dopant. researchgate.net

Terbium (Tb³⁺): Terbium-doped this compound is known to be a highly efficient thermoluminescence dosimeter material. researchgate.netresearchgate.net It exhibits the characteristic green emission of Tb³⁺ ions. researchgate.net Co-doping with other ions like Sodium (Na⁺) has been shown to enhance the thermoluminescence intensity significantly. researchgate.netresearchgate.net

Dysprosium (Dy³⁺): Phosphors doped with Dy³⁺ can generate warm white light from a single host material, making them suitable for use in white UV-LEDs. jetir.org

The table below summarizes the properties of some rare-earth doped this compound phosphors.

Dopant IonTypical Emission ColorKey Emission Wavelengths/TransitionsNoteworthy Applications/PropertiesReferences
Europium (Eu³⁺)Orange-Red~614 nm (⁵D₀→⁷F₂)Promising for optoelectronic applications and WLEDs. researchgate.netrroij.comresearchgate.net
Terbium (Tb³⁺)GreenCharacteristic Tb³⁺ transitionsHighly efficient thermoluminescence dosimeter material. researchgate.net
Dysprosium (Dy³⁺)White LightBroad emission spectrumSingle-phase phosphor for white UV-LEDs. researchgate.netjetir.org

The efficiency of a phosphor is heavily dependent on the mechanisms of energy transfer between the host lattice, sensitizer (B1316253) ions, and activator ions. britannica.comresearchgate.net In many co-doped systems, a sensitizer (like Eu²⁺) absorbs the excitation energy and then transfers it to an activator (like Mn²⁺), which then emits light. researchgate.net This process can enhance the emission intensity of the activator. researchgate.net

The primary mechanisms governing this energy transfer are multipolar interactions (such as dipole-dipole) and exchange interactions. researchgate.net The dominant mechanism depends on the distance between the interacting ions. researchgate.net For instance, if the distance is greater than 5 Å, multipole interactions are typically more effective than exchange interactions. researchgate.net Research into the energy transfer in Eu²⁺ and Mn²⁺ co-doped Ba₂MgSi₂O₇, a related silicate (B1173343), concluded that the dominant mechanism is Dexter's exchange type interaction. acs.org The stability of the trapped charges and the resulting thermoluminescence are influenced by the size of the dopant ions, which can distort the host lattice. researchgate.net For example, larger Eu ions stabilize trapped charges more effectively than smaller Tb ions, leading to higher peak temperatures in thermoluminescence. researchgate.net

Research on Biomedical Composites and Material Reinforcement Applications

This compound, or forsterite, is actively being researched for biomedical applications, especially in bone tissue engineering. nih.govaos.roresearchgate.net Its appeal lies in its combination of high biocompatibility, bioactivity, and superior mechanical properties compared to commonly used bioceramics like hydroxyapatite (B223615). nih.govdntb.gov.ua Forsterite-based materials can provide the necessary mechanical support for bone regeneration while also encouraging new tissue growth. aos.ro

The bioactivity of forsterite is attributed to the release of magnesium (Mg) and silicon (Si) ions, which are essential for bone tissue mineralization and metabolic processes. aos.ro Si, in particular, has been shown to significantly enhance mineralization and the proliferation of bone cells. aos.ro The release of Mg ions can help in forming well-organized hydroxyapatite crystals, preventing bone brittleness. aos.ro

Forsterite is often used to reinforce other biomaterials to create composites with improved properties. tandfonline.com For example, incorporating forsterite into diopside (B82245) scaffolds has been shown to enhance mechanical strength, slow degradation, and improve cell viability. tandfonline.com Similarly, adding forsterite to bioglass composites can increase both mechanical strength and the rate of apatite deposition on the material's surface, which is a key indicator of bioactivity. tandfonline.com Porous scaffolds made from forsterite have demonstrated the ability to promote the osteogenic differentiation of stem cells, making them promising for bone substitutes. nih.gov

Significance in Geochemical and Astrophysical Models

In its mineral form, forsterite is a fundamental component in geochemical and astrophysical studies. funcmater.comwikipedia.org It is a common mineral found in igneous and metamorphic rocks on Earth and is a major constituent of the Earth's upper mantle. funcmater.comwikipedia.org The study of forsterite and its polymorphs, wadsleyite and ringwoodite, provides crucial data for understanding the conditions and processes within the Earth's interior. wikipedia.org

Forsterite's significance extends beyond Earth. It is frequently detected in meteorites, interplanetary dust particles (IDPs), and cometary dust. wikipedia.organnualreviews.orgnih.gov The presence of crystalline silicates like forsterite in these extraterrestrial materials is particularly noteworthy because the dust in the interstellar medium is largely amorphous. aanda.orguniversiteitleiden.nl This indicates that forsterite is formed within protoplanetary disks during the evolution of solar systems. aanda.orgarxiv.org The formation requires high temperatures (upwards of 1000 K), suggesting it crystallizes close to young stars. aanda.org

Observations of forsterite in the dusty clouds and disks around forming stars serve as a tracer for dust processing and disk evolution, offering insights into the physical processes that may lead to planet formation. aanda.orgarxiv.org The spectral features of forsterite observed by infrared telescopes can be used to determine its temperature, abundance, and spatial distribution within these disks. aanda.orgarxiv.org For example, analysis of the disk around the star HD 100546 revealed a high concentration of forsterite near the disk wall. arxiv.org The study of forsterite grains in comets and IDPs provides a direct link between the materials in our own solar system and the processes occurring in distant protoplanetary disks. nih.govaanda.orgnasa.gov

Conclusion and Future Directions in Magnesium Orthosilicate Research

Ongoing Challenges and Innovations in Synthesis Methodologies

The synthesis of pure, phase-controlled magnesium orthosilicate (B98303) remains a primary challenge for materials scientists. A significant hurdle is the formation of secondary phases, such as magnesium oxide (MgO) and enstatite (MgSiO₃), during synthesis. utar.edu.my These impurities can degrade the desirable properties of magnesium orthosilicate, particularly its dielectric and mechanical characteristics. utar.edu.my

Traditional solid-state reaction methods often require high temperatures and can lead to inhomogeneous products. To address these issues, researchers are exploring a range of innovative synthesis techniques:

Sol-Gel Methods: This approach offers better control over purity and homogeneity at lower processing temperatures. researchgate.net Common precursors include magnesium nitrate (B79036) hexahydrate and tetraethyl orthosilicate (TEOS), often with a chelating agent like citric acid. utar.edu.my Variations include using magnesium ethoxide and TEOS in an alcoholic solution with ammonia (B1221849) as a hydrolysis promoter. journalssystem.com Non-traditional sol-gel routes employing high-boiling chemically active (HBCA) additives like resorcinol (B1680541) and triethanolamine (B1662121) have been shown to reduce the content of free metal oxides in the final product. researchgate.net

Mechanical Activation: This technique involves high-energy milling of precursors to induce chemical reactions and form the desired phase at lower calcination temperatures. utar.edu.my It represents a more energy-efficient and effective way to synthesize this compound powder. utar.edu.my

Spray Pyrolysis: This method is highlighted as an advanced technique to ensure purity and prevent the formation of secondary phases that can degrade dielectric properties.

Use of Additives: The introduction of additives like sodium hexametaphosphate (SHMP) can improve the dispersion of particles and the homogeneity of the precursor mixture. utar.edu.my This is particularly beneficial for enabling mass production of high-quality this compound powders. utar.edu.my

The optimization of calcination temperature and duration is another critical aspect being investigated to produce pure this compound powder and enhance its thermal stability. utar.edu.my For specific applications, such as terbium-doped phosphors, achieving high thermoluminescence response requires high-temperature synthesis (at least 1500°C) for several hours. researchgate.netoup.com

Table 1: Comparison of this compound Synthesis Methods
Synthesis MethodKey AdvantagesCommon Precursors/ConditionsChallenges
Solid-State ReactionSimple, uses readily available oxide precursors.Stoichiometric MgO and SiO₂, high temperatures (e.g., 1900°C). wikipedia.orgHigh energy consumption, phase impurity (MgO, MgSiO₃), inhomogeneity.
Sol-GelHigh purity, homogeneity, lower processing temperatures. researchgate.netMagnesium nitrate, TEOS, citric acid; Calcination at 800–1000°C. Lengthy preparation duration, potential for high polymerization of silicate (B1173343) species. utar.edu.myresearchgate.net
Mechanical ActivationEnergy efficient, effective for mass production. utar.edu.myPrecursor powders with additives like SHMP. utar.edu.myControl of particle size and purity can be compromised by additive concentration. utar.edu.my
Spray PyrolysisEnsures high purity, avoids secondary phases. Solutions of magnesium and silicon precursors.Requires specialized equipment.

Emerging Frontiers in Advanced Characterization Techniques

A thorough understanding of the structure-property relationships in this compound necessitates the use of a sophisticated suite of characterization techniques. Beyond standard methods like X-ray Diffraction (XRD) for phase identification, researchers are employing a broader range of advanced tools to probe the material at multiple length scales.

Morphological and structural analysis is routinely performed using Field Emission Scanning Electron Microscopy (FE-SEM) and Transmission Electron Microscopy (TEM). researchgate.netacs.org Porous structure parameters are investigated using the Brunauer-Emmett-Teller (BET) method and the Barrett-Joyner-Halenda (BJH) model, while particle size can be determined by Dynamic Light Scattering (DLS). journalssystem.com Thermal stability is assessed through Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). researchgate.netjournalssystem.com

Emerging frontiers in characterization focus on providing deeper insights into the local atomic environment and mechanical behavior at the nanoscale:

Advanced Spectroscopic Techniques: Fourier-transform infrared (FTIR) spectroscopy is used to confirm the effectiveness of synthesis methodologies by identifying chemical bonds. journalssystem.com For more detailed structural investigation, particularly in amorphous or glassy states, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, such as 29Si and 17O NMR, is being utilized. acs.org This allows for the direct observation of different silicate species (Qn) and even free oxygen ions in the glass structure. acs.org

In-situ Mechanical Testing: To understand the deformation mechanisms of crystalline this compound (forsterite), advanced in-situ techniques are being employed. european-mrs.com This includes micro/nanomechanical testing inside an SEM or TEM, coupled with high-resolution electron backscatter diffraction (HR-EBSD), to observe twin nucleation and propagation during deformation. european-mrs.com These methods are crucial for developing materials for demanding applications. european-mrs.com

Thermoluminescence (TL) and Optically Stimulated Luminescence (OSL): For applications in dosimetry, the characterization of the TL and OSL properties is essential. researchgate.net This involves detailed studies of glow curves, the identification of different TL peaks, and understanding how dopants and synthesis conditions affect the luminescent response. researchgate.netresearchgate.net

Table 2: Advanced Characterization Techniques for this compound
TechniqueInformation ObtainedRecent Application/Finding
High-Resolution NMR (29Si, 17O)Local atomic structure, silicate speciation (Qn), presence of non-bridging oxygens and free oxygen ions.Used to characterize novel Ca-Mg orthosilicate and suborthosilicate glasses, identifying Q0 and Q1 species. acs.org
In-situ Micromechanical Testing (e.g., with HR-EBSD)Real-time observation of deformation mechanisms like twin nucleation and propagation.Investigating twin mechanisms in single-crystal Mg at the micron-scale under different loading conditions. european-mrs.com
Thermogravimetric Analysis - Differential Thermal Analysis (TGA-DTA)Thermal stability, phase transitions, and chemical evolution during heat treatment.Used to control the chemical evolution of precursor systems during the synthesis of orthosilicates. researchgate.net
Brunauer-Emmett-Teller (BET) MethodSurface area and porous structure parameters.Characterized the porous structure of magnesium silicate conjugated with calcium lignosulfonate. journalssystem.com

Synergistic Integration of Computational and Experimental Approaches

The complexity of this compound systems, from synthesis to performance, increasingly demands a synergistic approach that combines experimental investigation with computational modeling. This integration accelerates materials discovery, optimizes properties, and provides fundamental insights that are difficult to obtain through experiments alone.

Computational methods, such as Density Functional Theory (DFT) and classical Molecular Dynamics (CMD), are powerful tools for exploring the structural, electronic, and ionic properties of this compound. acs.org For instance, first-principles DFT calculations have been used to study olivine-type MgMSiO₄ (M = Co, Ni) electrode materials, revealing how the polyanionic [SiO₄]⁴⁻ tetrahedra facilitate Mg²⁺ ionic mobility. acs.org Such studies can predict ionic diffusion pathways and energy barriers, guiding the design of new battery materials. acs.org

In another example, various interatomic potentials for forsterite (Mg₂SiO₄) have been compared with ab initio calculations and experimental data to assess their reliability in modeling defects and other properties relevant to Earth's upper mantle. researchgate.net This computational screening helps identify the most suitable potentials for simulating specific material behaviors. researchgate.net

The synergy works in both directions. Experimental results provide crucial validation for computational models. An integrated experimental and computational modeling approach has been successfully used to understand and engineer the production of bioplastics, a strategy that can be applied to this compound research. nih.gov Experimental data on phase stability, defect concentrations, and mechanical properties can be used to refine and validate computational models, leading to more accurate predictions. This iterative loop between simulation and experiment is crucial for tackling complex problems, such as designing materials with enhanced catalytic activity or predicting the long-term stability of biomaterials. The integration of machine learning with these computational and experimental approaches is a promising future direction for accelerating the design and discovery of new materials. mdpi.com

Identification of Novel Research Avenues and Untapped Application Potentials

While this compound is established in refractories and as a dielectric material, ongoing research is continuously uncovering novel applications and research directions. The unique combination of biocompatibility, high-temperature stability, and interesting dielectric properties makes it a candidate for a new generation of advanced materials.

Biomedical Applications: This is one of the most promising research avenues. Its biocompatibility allows it to be used as a scaffold material in tissue engineering to promote cell growth and bone regeneration. Scaffolds made from this compound have demonstrated enhanced osteogenic differentiation of stem cells. Furthermore, its porous structure makes it a potential carrier for drug delivery systems. Research is also focused on developing composites, such as with hydroxyapatite (B223615), to create materials with improved mechanical properties for load-bearing applications like bone implants. hanrimwon.com Core-shell nanocomposites of hydroxyapatite nanowires and magnesium silicate nanosheets are being developed for bone regeneration and drug delivery. acs.org

Energy and Environmental Applications: The potential of this compound for CO₂ capture and storage is a significant area of research. Mineral carbonation, where Mg₂SiO₄ reacts with CO₂ to form stable magnesium carbonate, is an environmentally benign technology for CO₂ sequestration. researchgate.net Research is focused on optimizing reaction conditions (temperature, pressure, catalysts) to achieve rapid and complete conversion. researchgate.net Additionally, modified zeolites containing magnesium silicate phases have shown significantly enhanced CO₂ sorption capacity. mdpi.com In the energy storage sector, olivine-structured orthosilicates are being investigated as potential cathode materials for magnesium-ion batteries, although challenges with Mg²⁺ ion mobility remain. acs.org

Advanced Electronics and Photonics: The excellent dielectric properties of this compound make it suitable for use in microwave dielectrics, capacitors, and other electronic components that operate under extreme conditions. Doping this compound with rare-earth elements like terbium (Tb) creates highly sensitive phosphor materials for use in thermoluminescence dosimeters for radiation detection, as well as in lighting and display technologies. researchgate.net Further improvements in sensitivity are being explored through co-doping with other ions. researchgate.net

Functional Additives: There is untapped potential in using magnesium silicates as functional additives. Studies have shown they can be used as a pretreatment for cellulose (B213188) pulp to reduce energy consumption in the production of nanocellulose fibrils for biodegradable packaging. scielo.br Coatings containing these functionalized nanofibrils can improve the water vapor barrier of cardboard. scielo.br

Future research will likely focus on creating multi-functional materials by, for example, combining the bioactive properties of this compound with other functionalities, such as drug-eluting capabilities or specific catalytic activity. The exploration of its high-pressure polymorphs and nanostructured forms will also continue to open up new scientific and technological possibilities.

Q & A

Q. What experimental methods are recommended for synthesizing high-purity magnesium orthosilicate?

this compound is commonly synthesized via sol-gel methods using precursors like magnesium nitrate and tetraethyl orthosilicate, with citric acid as a chelating agent. Calcination at 800–1000°C ensures crystallization into the olivine structure . For high-pressure polymorphs (e.g., β-phase), high-pressure and high-temperature (HP-HT) synthesis using multi-anvil presses at 10–15 GPa and 1400–1600°C is required .

Q. How can structural characterization of Mg₂SiO₄ be optimized using spectroscopic and diffraction techniques?

X-ray diffraction (XRD) with Rietveld refinement is critical for identifying crystallographic phases (e.g., forsterite vs. β-Mg₂SiO₄). Fourier-transform infrared (FTIR) spectroscopy at 400–1200 cm⁻¹ helps confirm SiO₄ tetrahedral bonding . Electron microscopy (SEM/TEM) coupled with energy-dispersive X-ray spectroscopy (EDS) validates stoichiometry and morphology .

Q. What thermodynamic datasets are essential for modeling Mg₂SiO₄ stability in geological systems?

High-temperature heat capacity (Cp) data for Mg₂SiO₄, measured via drop calorimetry, are critical for thermodynamic modeling. For example, Cp values at 298–1500 K range from 120 to 180 J/mol·K, with entropy (S°) of 95 J/mol·K at standard conditions . These datasets enable phase equilibrium calculations in mantle geodynamics .

Q. How does Mg₂SiO₄ contribute to understanding Earth’s mantle composition?

Forsterite (α-Mg₂SiO₄) dominates the upper mantle, while β-phase Mg₂SiO₄ forms at ~410–660 km depth. Ultrasonic pulse interferometry at 3 GPa reveals bulk modulus (K) derivatives (dK/dP = 4.8) and shear modulus (G) derivatives (dG/dP = 1.7), critical for reconciling seismic velocity profiles with mantle composition .

Q. What methodologies are used to assess Mg₂SiO₄’s compatibility in biomedical composites?

Mg₂SiO₄ is blended with hydroxyapatite (HAp) via ball milling and sintered at 1200°C. Mechanical testing (e.g., Vickers hardness, fracture toughness) and biocompatibility assays (e.g., osteoblast proliferation) validate its role in bone scaffolds. FTIR confirms interfacial bonding between HAp and Mg₂SiO₄ .

Advanced Research Questions

Q. How do pressure-induced phase transitions in Mg₂SiO₄ affect seismic anisotropy in the mantle?

Ultrasonic experiments on β-Mg₂SiO₄ at 3 GPa show reduced velocity contrasts (ΔVp = 4.6%, ΔVs = 4.6%) between olivine and β-phase. Temperature derivatives (dK/dT, dG/dT) must be constrained to model velocity gradients at 400–600 km depths. Discrepancies in dK/dT (-0.012 to -0.018 GPa/K) highlight uncertainties in mantle composition models .

Q. What strategies resolve contradictions in optical properties of doped Mg₂SiO₄ nanocomposites?

Terbium-doped Mg₂SiO₄ (Mg₂SiO₄:Tb) exhibits luminescence for radiation dosimetry, but inconsistent emission intensities arise from calcination temperature variations (800–1100°C). Photoluminescence spectroscopy and thermoluminescence (TL) glow curve analysis optimize dopant distribution and defect states .

Q. How can computational modeling improve predictions of Mg₂SiO₄ polymorphism?

Density functional theory (DFT) simulations of Mg₂SiO₄’s Gibbs free energy under HP-HT conditions validate experimental phase boundaries. Lattice parameters (a = 4.75 Å, b = 10.20 Å, c = 5.98 Å for α-phase) must align with XRD data to reduce model uncertainties .

Q. What analytical challenges arise when characterizing Mg₂SiO₄ in industrial slags?

Slags from ferrochrome production contain γ-Ca₂SiO₄ and Mg₂SiO₄, but overlapping XRD peaks (e.g., 2θ = 31–35°) require Rietveld refinement for quantification. Electron probe microanalysis (EPMA) distinguishes forsterite (Mg₂SiO₄) from spinel (MgAl₂O₄) in complex matrices .

Q. How do synthesis parameters influence catalytic activity of Mg₂SiO₄-based composites?

Sol-gel-derived Mg₂SiO₄-Pr₆O₁₁ nanocomposites require strict control of pH (~9) and annealing time (2–4 hr) to avoid Pr³⁺ segregation. Brunauer-Emmett-Teller (BET) surface area analysis and X-ray photoelectron spectroscopy (XPS) correlate surface defects with catalytic efficiency .

Q. What experimental protocols address discrepancies in reported elastic moduli of β-Mg₂SiO₄?

Discrepancies in dK/dP (4.8 vs. 5.2) arise from grain boundary effects in polycrystalline samples. Hot-isostatic pressing (HIP) reduces porosity, while resonant ultrasound spectroscopy (RUS) improves accuracy in modulus measurements .

Q. How can synchrotron techniques advance in situ studies of Mg₂SiO₄ under extreme conditions?

Synchrotron XRD and Raman spectroscopy in diamond anvil cells (DACs) track real-time phase transitions at >10 GPa. High-resolution detectors (≤1 μm beam size) mitigate stress gradients, enabling precise determination of α-β-γ phase boundaries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.